molecular formula C9H7NO3 B1311292 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde CAS No. 200195-15-9

3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde

Katalognummer: B1311292
CAS-Nummer: 200195-15-9
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: VHKABBARGFUYOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-oxo-4H-1,4-benzoxazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKABBARGFUYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444649
Record name 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200195-15-9
Record name 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Compounds incorporating this structure have demonstrated potential as anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer agents. The versatile structure of benzoxazines allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide focuses on the specific derivative, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (CAS Number: 200195-15-9), providing a comprehensive overview of its chemical properties and exploring the biological activities and potential mechanisms of action of structurally related compounds to inform future research and drug development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
CAS Number 200195-15-9N/A
Molecular Formula C₉H₇NO₃N/A
Molecular Weight 177.16 g/mol N/A
Melting Point 219-221 °C[1]
Boiling Point 408.8 ± 45.0 °C at 760 mmHg[1]
Appearance Yellow crystalline solid[2]
Purity Typically ≥97%[1][3]
Storage Store at 4°C under a nitrogen atmosphere[1]

Synthesis

Representative Experimental Protocol: Synthesis of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][4]oxazine Analogues

Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline

A mixture of benzene-1,2-diamine (1 equivalent) and 2-aminobenzoic acid (1 equivalent) is heated at 140-150°C for 4-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and cold water is added. The resulting solid precipitate is collected by filtration, washed with water, and then with a 5% sodium bicarbonate solution. The crude product is purified by recrystallization from ethanol to yield 2-(1H-benzo[d]imidazol-2-yl)aniline.

Step 2: Synthesis of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][4]oxazine Analogues

To a solution of 2-(1H-benzo[d]imidazol-2-yl)aniline (1 equivalent) in ethanol, the appropriate substituted salicylaldehyde (1 equivalent) is added, and the mixture is refluxed for 2-3 hours. After cooling to room temperature, sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred for an additional 2-3 hours. The solvent is then removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the final 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][4]oxazine analogues.[1]

Biological Activity and Potential Therapeutic Applications

Direct biological activity data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not extensively documented. However, studies on structurally similar compounds provide valuable insights into its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.

Anticancer Activity

Structurally related benzoxazine derivatives have demonstrated significant anticancer activity. For instance, a series of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][4]oxazine analogues have been evaluated for their in vitro activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.

CompoundCell LineIC₅₀ (µM)Standard (Doxorubicin) IC₅₀ (µM)
Analogue 4e MCF-78.60 ± 0.759.11 ± 0.54
MDA-MB-2316.30 ± 0.548.47 ± 0.47
Analogue 4i MCF-79.85 ± 0.699.11 ± 0.54
Analogue 4g MDA-MB-2318.52 ± 0.628.47 ± 0.47

Data from reference[1]

These findings suggest that the 3-oxo-3,4-dihydro-2H-benzooxazine core could be a valuable scaffold for the development of novel anticancer agents. Molecular docking studies on these active analogues suggest that they may exert their cytotoxic effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]

Enzyme Inhibition

A compound featuring a 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-6-carboxylic acid core has been identified as an inhibitor of dynamin GTPase.[4]

CompoundTargetIC₅₀ (µM)
2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-6-carboxylic acid Dynamin GTPase55

Data from reference[4]

Dynamins are crucial for endocytosis and vesicle trafficking, and their inhibition has been explored as a therapeutic strategy in various diseases, including cancer. The activity of this related compound suggests that 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde could also be investigated for its potential as an enzyme inhibitor.

Signaling Pathways and Mechanisms of Action

Based on the biological activities of structurally related compounds, two potential signaling pathways are proposed for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

EGFR Inhibition Pathway

Molecular docking studies of anticancer benzoxazine analogues suggest a potential interaction with the EGFR. Inhibition of EGFR can disrupt downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Ligand Ligand Ligand->EGFR Activation Benzoxazine Analog Benzoxazine Analog Benzoxazine Analog->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Proposed EGFR inhibition pathway by benzoxazine analogs.

Dynamin GTPase Inhibition and Endocytosis

The inhibition of dynamin GTPase by a related benzoxazine suggests a potential mechanism involving the disruption of endocytosis. This could have significant implications for cellular processes that rely on vesicle formation and trafficking.

Dynamin_Inhibition_Workflow Clathrin-coated pit Clathrin-coated pit Dynamin Dynamin Clathrin-coated pit->Dynamin recruitment Vesicle budding Vesicle budding Dynamin->Vesicle budding Benzoxazine Analog Benzoxazine Analog Benzoxazine Analog->Dynamin inhibition Endocytosis Endocytosis Vesicle budding->Endocytosis

Caption: Workflow of dynamin GTPase inhibition by benzoxazine analogs.

Representative Experimental Protocols for Biological Assays

Detailed experimental protocols for the biological evaluation of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde are not available. However, the following are representative protocols for anticancer and enzyme inhibition assays based on methodologies used for similar compounds. These can be adapted for the evaluation of the target compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxicity of a compound against cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

2. Compound Treatment:

  • The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial dilutions of the compound are prepared in culture media.

  • The media from the cell plates is replaced with media containing various concentrations of the test compound. A vehicle control (media with the same concentration of solvent) and a positive control (a known anticancer drug like doxorubicin) are included.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 to 72 hours.

4. MTT Assay:

  • After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in media is added to each well.

  • The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

1. Reagents and Buffers:

  • Prepare an appropriate assay buffer specific to the target enzyme (e.g., dynamin GTPase).

  • Prepare solutions of the enzyme, the substrate, and the test compound in the assay buffer.

2. Assay Procedure:

  • In a suitable microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

  • The mixture is pre-incubated for a defined period to allow the compound to bind to the enzyme.

  • The enzymatic reaction is initiated by adding the substrate.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

3. Detection of Enzyme Activity:

  • The enzyme activity is measured by detecting the formation of a product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or luminescent).

  • The reaction is stopped, if necessary, by adding a stop solution.

  • The signal is read using a microplate reader.

4. Data Analysis:

  • The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde belongs to a class of compounds with significant potential in drug discovery. While direct biological data for this specific molecule is limited, the demonstrated anticancer and enzyme inhibitory activities of structurally related analogues highlight promising avenues for future investigation. The information and representative protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating further exploration of this and other benzoxazine derivatives as potential therapeutic agents. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound, which will be crucial for its potential development into a clinical candidate.

References

An In-depth Technical Guide to 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. While specific experimental data for this particular molecule is limited in publicly available literature, this guide furnishes information based on established knowledge of the benzoxazine class of compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Molecular Structure and Properties

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a heterocyclic organic compound featuring a benzoxazine core functionalized with a carbaldehyde group. The presence of the lactam and aldehyde functionalities suggests its potential as a versatile scaffold in organic synthesis and as a candidate for biological evaluation.

Table 1: Physicochemical Properties of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

PropertyValueSource
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
CAS Number 200195-15-9[1]
Melting Point 219-221 °CVendor Data
Boiling Point 408.8 °C at 760 mmHg (Predicted)Vendor Data
SMILES O=Cc1ccc2c(c1)OCC(=O)N2
InChI InChI=1S/C9H7NO3/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-4H,5H2,(H,10,12)

Synthesis and Characterization

Postulated Synthetic Pathway

A potential synthetic route could involve the reaction of 4-amino-3-hydroxybenzaldehyde with chloroacetyl chloride, followed by intramolecular cyclization.

Synthetic_Pathway A 4-Amino-3-hydroxybenzaldehyde C Intermediate Amide A->C Acylation B Chloroacetyl chloride B->C D 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde C->D Intramolecular Cyclization (Base)

Postulated synthetic pathway for the target molecule.
General Experimental Protocol (Hypothetical)

Materials:

  • 4-Amino-3-hydroxybenzaldehyde

  • Chloroacetyl chloride

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Acylation: To a solution of 4-amino-3-hydroxybenzaldehyde in an anhydrous aprotic solvent, a suitable base is added. The mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Isolation of Intermediate: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate amide.

  • Cyclization: The crude intermediate is dissolved in a suitable solvent, and a base is added to facilitate the intramolecular cyclization. The reaction mixture is heated or stirred at room temperature until the cyclization is complete (monitored by TLC).

  • Purification: The final product is isolated by filtration or extraction and purified by recrystallization or column chromatography to afford 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Characterization

Due to the lack of specific published data, the following characterization information is predicted based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR Aromatic protons (3H), aldehyde proton (~9.8-10.0 ppm), methylene protons of the oxazine ring (~4.5-5.0 ppm), and an NH proton (~10-11 ppm).
¹³C NMR Carbonyl carbons (lactone and aldehyde), aromatic carbons, and the methylene carbon of the oxazine ring.
FT-IR (cm⁻¹) C=O stretching (lactone and aldehyde), N-H stretching, C-O stretching, and aromatic C-H stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

The biological activities of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde have not been specifically reported. However, the broader class of benzoxazine and benzoxazinone derivatives has been shown to exhibit a wide range of pharmacological properties, suggesting potential avenues of investigation for this compound.

Known Activities of Related Compounds
  • Antimicrobial Activity: Many benzoxazine derivatives have demonstrated significant activity against various strains of bacteria and fungi.[2]

  • Anticancer Activity: Certain benzoxazinones have been investigated for their cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents.

  • Enzyme Inhibition: Structurally related compounds have been identified as inhibitors of various enzymes, indicating their potential in targeting specific pathways in disease.

The presence of the aldehyde group in 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde provides a reactive handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of related compounds, this molecule could potentially interact with various cellular signaling pathways. For instance, if it exhibits anticancer properties, it might be involved in pathways related to apoptosis, cell cycle regulation, or angiogenesis. Further research is required to elucidate any specific mechanisms of action.

Potential_Biological_Screening_Workflow A 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde B Primary Screening (e.g., Cell Viability Assays) A->B C Hit Identification B->C D Secondary Screening (Dose-Response, Selectivity) C->D E Lead Compound D->E F Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) E->F G Identification of Signaling Pathway F->G

A general workflow for the biological evaluation of the title compound.

Conclusion

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde represents an interesting, yet underexplored, molecule with potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its structure and properties based on available data and knowledge of related compounds. The lack of specific experimental data underscores the opportunity for further research to fully characterize this compound and explore its biological potential. The synthetic and screening workflows outlined here provide a roadmap for future investigations into this promising chemical entity.

References

An In-depth Technical Guide to 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde

This technical guide provides a comprehensive overview of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development. The guide covers its chemical properties, a generalized synthesis protocol, and insights into its potential biological activities based on related structures.

Chemical and Physical Properties

While specific experimental data for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde is limited in publicly available literature, the fundamental properties of the core benzoxazine structure are well-documented. The properties of related compounds suggest that this molecule exists as a stable solid at room temperature.

PropertyValue
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
IUPAC Name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde
Synonyms 3-oxo-4H-1,4-benzoxazine-6-carbaldehyde

Synthesis of Benzoxazine Derivatives: A General Protocol

A general multi-step synthesis for related 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives often involves the following key transformations:

  • N-Alkylation of an aminophenol: Reaction of a substituted 2-aminophenol with an α-halo ester (e.g., ethyl chloroacetate) in the presence of a base to form an N-aryl glycine ester derivative.

  • Cyclization: Intramolecular cyclization of the N-aryl glycine ester derivative to form the 1,4-benzoxazin-3-one ring. This is often achieved by heating in a suitable solvent.

  • Functional group modification: Subsequent chemical modifications to introduce the carbaldehyde group at the 6-position. This could potentially be achieved through formylation of a suitable precursor.

Experimental Workflow: Generalized Synthesis of a 1,4-Benzoxazin-3-one Core

G cluster_start Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_reaction2 Step 2: Intramolecular Cyclization cluster_reaction3 Step 3: Functional Group Interconversion A Substituted 2-Aminophenol C N-Aryl Glycine Ester Derivative A->C Base, Solvent B α-Halo Ester B->C D 3,4-Dihydro-2H-1,4-benzoxazin-3-one Core C->D Heat E Target Molecule: 3-Oxo-3,4-dihydro-2H-1,4- benzoxazine-6-carbaldehyde D->E Formylation G cluster_cell Cellular Response to Inflammatory Stimulus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) ROS Increased ROS Production Inflammatory_Stimulus->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release and Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding HO1 HO-1 Transcription ARE->HO1 Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Benzoxazinone 2H-1,4-Benzoxazin-3(4H)-one Derivative Benzoxazinone->Keap1_Nrf2 Inhibition of Keap1-mediated Nrf2 degradation

References

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde: A Technical Overview of a Scantily Documented Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, identified by the CAS number 200195-15-9, is a heterocyclic organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol .[1][2][3] This molecule belongs to the broader class of benzoxazines, a privileged scaffold in medicinal chemistry known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] Despite the therapeutic potential of the benzoxazine core, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde itself remains a sparsely documented entity in scientific literature. This guide aims to provide a comprehensive overview based on the available information for this specific compound and the broader class of 3-oxo-3,4-dihydro-2H-benzooxazine derivatives, highlighting the current knowledge gaps and potential avenues for future research.

Physicochemical Properties

PropertyValueReference(s)
CAS Number 200195-15-9[1][2][3]
Molecular Formula C9H7NO3[1][2][3]
Molecular Weight 177.16 g/mol [1][2][3]
Synonyms 3-oxo-4H-1,4-benzoxazine-6-carbaldehyde, 3-keto-4H-1,4-benzoxazine-6-carbaldehyde

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthetic protocols specifically for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde are not available in the current body of scientific literature. However, the synthesis of the broader class of 3,4-dihydro-2H-1,4-benzoxazin-3-ones generally involves the cyclization of a substituted 2-aminophenol with a suitable two-carbon synthon. Several general strategies have been reviewed, which could be adapted for the synthesis of the target molecule.[5]

One plausible, though not explicitly documented, synthetic route could involve the following conceptual steps:

G A Starting Material: 4-formyl-2-aminophenol C Intermediate: N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide A->C Acylation B Reagent: Chloroacetyl chloride B->C E Product: 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde C->E Cyclization D Base-mediated intramolecular cyclization D->E

Figure 1. A conceptual synthetic workflow for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

General Experimental Protocol (Hypothetical):

  • Acylation: To a solution of a suitably substituted 2-aminophenol (e.g., 4-formyl-2-aminophenol) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at a reduced temperature (e.g., 0 °C), a solution of chloroacetyl chloride in the same solvent would be added dropwise. A non-nucleophilic base (e.g., triethylamine or pyridine) would be included to neutralize the HCl generated during the reaction. The reaction mixture would be stirred for a specified period, allowing it to warm to room temperature.

  • Work-up and Isolation of Intermediate: Upon completion, the reaction would be quenched with water, and the organic layer separated. The aqueous layer would be extracted with the organic solvent. The combined organic layers would then be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude N-acylated intermediate. Purification could be achieved by recrystallization or column chromatography.

  • Cyclization: The isolated intermediate would be dissolved in a suitable solvent (e.g., ethanol or dimethylformamide), and a base (e.g., potassium carbonate or sodium hydride) would be added. The mixture would be heated to effect intramolecular cyclization via nucleophilic substitution of the chloride.

  • Final Work-up and Purification: After the reaction is complete, the mixture would be cooled, and the solvent removed under reduced pressure. The residue would be partitioned between water and an organic solvent. The organic layer would be washed, dried, and concentrated. The final product would be purified by recrystallization or column chromatography to yield 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

It is crucial to note that this is a generalized and hypothetical protocol. The actual reaction conditions, including solvents, bases, temperatures, and reaction times, would require empirical optimization.

Biological Activity and Signaling Pathways

There is no specific biological data or information on the signaling pathways associated with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in the reviewed literature. However, the broader class of benzoxazine and benzoxazinone derivatives has been reported to possess a wide range of pharmacological activities.[6][7] These include:

  • Antimicrobial and Antifungal Activity: Various benzoxazine derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[8]

  • Anticancer Activity: The benzoxazine scaffold is considered a valuable starting point in the design of novel anticancer agents.[4]

  • Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents.[9]

Given the presence of the aldehyde functional group, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde could serve as a versatile intermediate for the synthesis of a library of derivatives, such as Schiff bases, oximes, or hydrazones, which could then be screened for various biological activities.

G cluster_0 Compound Synthesis and Screening cluster_1 Biological Evaluation A 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde B Derivative Synthesis (e.g., Schiff bases, oximes) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Primary Assays (e.g., antimicrobial, cytotoxicity) D->E F Hit Identification E->F G Secondary Assays (e.g., dose-response, mechanism of action) F->G H Lead Compound G->H

Figure 2. A generalized workflow for the biological evaluation of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde derivatives.

Conclusion and Future Directions

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a chemical entity with a well-defined structure but a significant lack of characterization in the scientific literature. While the broader benzoxazine class of compounds holds considerable promise in drug discovery, the specific properties and potential applications of this 6-carbaldehyde derivative remain unexplored.

Future research should focus on:

  • Development and publication of a robust and reproducible synthetic protocol.

  • Comprehensive physicochemical characterization , including spectroscopic data (NMR, IR, Mass Spectrometry) and determination of properties like solubility and stability.

  • Systematic biological screening of the compound and a library of its derivatives against a panel of targets to identify potential therapeutic applications.

  • Mechanism of action studies for any identified "hit" compounds to elucidate their role in relevant signaling pathways.

The aldehyde functionality presents a prime handle for medicinal chemists to generate diverse molecular structures, making 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde a potentially valuable, yet currently underutilized, building block for the development of novel therapeutic agents.

References

In-Depth Technical Guide: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a heterocyclic organic compound featuring a benzoxazine core. This scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a reactive carbaldehyde (formyl) group at the 6-position and a lactam moiety within the oxazine ring suggests its potential as a versatile intermediate for the synthesis of more complex pharmaceutical agents and as a candidate for biological screening.

Despite its commercial availability as a research chemical, specific details regarding the initial discovery and development of this compound are not well-documented in accessible scientific literature. It is primarily listed as a synthetic intermediate by various chemical suppliers.[3][4][5]

Physicochemical Properties

The fundamental physicochemical properties of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde have been compiled from various chemical databases and suppliers. These properties are essential for its handling, characterization, and application in a research setting.

PropertyValueReference
CAS Number 200195-15-9[4]
Molecular Formula C₉H₇NO₃[4]
Molecular Weight 177.16 g/mol [4]
Appearance Yellow crystalline solid[3]
Melting Point 219-221 °C
Boiling Point 408.8 ± 45.0 °C at 760 mmHg
IUPAC Name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde
Synonyms 3-keto-4H-1,4-benzoxazine-6-carbaldehyde, 6-Formyl-2H-benzo[b][5]oxazin-3(4H)-one

Proposed Synthesis Protocol

While a specific, validated synthesis for this compound is not published, a plausible and efficient synthetic route can be designed based on well-established reactions for the formation of the 1,4-benzoxazin-3-one ring system. The proposed pathway starts from the commercially available 3-amino-4-hydroxybenzaldehyde.

The key steps involve the N-acylation of the starting aminophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis (cyclization) to form the final benzoxazinone ring.

Proposed Synthetic Pathway Diagram

Synthetic_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization Start 3-Amino-4-hydroxybenzaldehyde Reagent1 Chloroacetyl Chloride (Base, Solvent) Start->Reagent1 Intermediate N-(2-formyl-5-hydroxyphenyl)-2-chloroacetamide Reagent1->Intermediate Intermediate_ref N-(2-formyl-5-hydroxyphenyl)-2-chloroacetamide Reagent2 Base (e.g., K₂CO₃) (Solvent, Heat) Product 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde Reagent2->Product Intermediate_ref->Reagent2

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 3-Amino-4-hydroxybenzaldehyde (1 eq.)[6]

  • Chloroacetyl chloride (1.1 eq.)

  • Pyridine or Triethylamine (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Step 1: Synthesis of N-(5-formyl-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4-hydroxybenzaldehyde (1 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (1.2 eq.) to the stirred solution.

  • Add chloroacetyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, deionized water, and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved via column chromatography or recrystallization if necessary.

Step 2: Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (Final Product)

  • In a round-bottom flask, dissolve the crude intermediate from Step 1 in dimethylformamide (DMF) or acetone.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

  • Monitor the cyclization reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • A precipitate of the product should form. Collect the solid by vacuum filtration.

  • Wash the solid with deionized water and a small amount of cold ethyl acetate or an ethyl acetate/hexanes mixture.

  • Dry the product under vacuum to yield 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Synthesis Workflow Diagram

G start Start: 3-Amino-4-hydroxybenzaldehyde in DCM at 0°C add_base1 Add Base (Pyridine or TEA) start->add_base1 add_reagent Add Chloroacetyl Chloride dropwise add_base1->add_reagent react_rt Stir at Room Temp (4-6 hours) add_reagent->react_rt workup1 Aqueous Workup (Wash with H₂O, HCl, Brine) react_rt->workup1 dry_concentrate1 Dry (Na₂SO₄) & Concentrate workup1->dry_concentrate1 intermediate Intermediate: N-(5-formyl-2-hydroxyphenyl) -2-chloroacetamide dry_concentrate1->intermediate dissolve2 Dissolve Intermediate in DMF/Acetone intermediate->dissolve2 add_base2 Add K₂CO₃ dissolve2->add_base2 heat Heat to 60-80°C (8-12 hours) add_base2->heat precipitate Precipitate in Ice Water heat->precipitate filter_dry Filter, Wash, & Dry precipitate->filter_dry product Final Product filter_dry->product

Caption: Step-by-step workflow for the proposed synthesis.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. While the broader class of benzoxazines has been investigated for various pharmacological effects, this particular derivative remains uncharacterized in the public domain. Consequently, no quantitative data (e.g., IC₅₀, EC₅₀) or signaling pathway diagrams can be provided.

Conclusion

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a known chemical compound, available commercially for research purposes. Its fundamental physicochemical properties are documented. However, there is a significant gap in the scientific literature regarding its discovery, a detailed and validated synthetic protocol, and any evaluation of its biological properties. The synthetic route proposed in this guide represents a chemically sound and plausible method for its preparation in a laboratory setting. The presence of reactive functional groups makes it an interesting candidate for further derivatization and biological screening to explore its potential as a novel therapeutic agent or a tool for chemical biology. Future research is required to elucidate the potential biological roles and mechanisms of this compound.

References

Spectral Data Analysis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a heterocyclic organic compound with a molecular formula of C₉H₇NO₃. Its structure, featuring a fused benzoxazine and an aldehyde group, makes it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a summary of the available spectral data for this compound, essential for its characterization and for guiding its application in research and development.

While comprehensive experimental spectral data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not extensively available in the public domain, this document compiles predicted data and general spectroscopic features expected for this class of compounds. This information serves as a foundational reference for researchers working with this or structurally related molecules.

Predicted Mass Spectrometry Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is presented below. These values are calculated based on the molecular formula and isotopic abundances.

Adduct IonPredicted m/z
[M+H]⁺178.0499
[M+Na]⁺200.0318
[M-H]⁻176.0353
[M]⁺177.0420
Monoisotopic Mass 177.0426 Da

Data sourced from computational predictions.

General Spectroscopic Workflow

The characterization of a novel or synthesized compound like 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde follows a standardized workflow to ensure its structural integrity and purity. This process involves a combination of chromatographic and spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy MS Mass Spectrometry Data_Integration Integration of Spectral Data NMR->Data_Integration Structure_Elucidation Structure Confirmation Data_Integration->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectral Features

While specific experimental data is unavailable, the following are expected characteristic signals for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde based on its structure:

¹H NMR:

  • Aldehydic Proton (-CHO): A singlet in the region of 9.5-10.5 ppm.

  • Aromatic Protons: Signals in the aromatic region (7.0-8.0 ppm), with splitting patterns corresponding to the substitution on the benzene ring.

  • Amide Proton (-NH-): A broad singlet, the chemical shift of which can be solvent-dependent.

  • Methylene Protons (-O-CH₂-): A singlet in the region of 4.5-5.5 ppm.

¹³C NMR:

  • Aldehydic Carbonyl Carbon: A signal in the downfield region of 190-200 ppm.

  • Amide Carbonyl Carbon: A signal around 160-170 ppm.

  • Aromatic Carbons: Multiple signals in the range of 110-150 ppm.

  • Methylene Carbon (-O-CH₂-): A signal in the aliphatic region, typically around 60-70 ppm.

IR Spectroscopy:

  • N-H Stretch: A peak in the range of 3200-3400 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹.

  • C=O Stretch (Amide): A strong absorption band around 1670-1690 cm⁻¹.

  • C-O Stretch: A peak in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H Bending: Signals in the fingerprint region.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde are not readily found in published literature. However, a general synthetic approach could involve the cyclization of a suitably substituted 2-aminophenol derivative with an appropriate three-carbon electrophile, followed by formylation of the aromatic ring.

General Procedure for NMR Spectroscopy:

  • Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

General Procedure for IR Spectroscopy:

  • Prepare the sample, typically as a KBr pellet or a thin film.

  • Place the sample in the sample holder of an FTIR spectrometer.

  • Record the spectrum, usually over a range of 4000 to 400 cm⁻¹.

General Procedure for Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

This technical guide provides a foundational understanding of the expected spectral characteristics of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. While experimental data is currently limited, the provided information on predicted mass spectrometry data, expected NMR and IR features, and general experimental workflows offers a valuable starting point for researchers. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.

An In-depth Technical Guide on the Physicochemical Properties of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information for closely related structures, predicted data from computational models, and general knowledge of the benzoxazine chemical class to offer a thorough profile for research and development purposes.

Core Physicochemical Data

The fundamental physicochemical properties of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde are summarized in the table below. This information is crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₉H₇NO₃[Commercial Suppliers[1][2]]
Molecular Weight 177.16 g/mol [Commercial Suppliers[1][2]]
CAS Number 200195-15-9[Commercial Suppliers[1][2]]
Predicted XlogP 0.3[PubChemLite[3]]
Predicted Mass [M+H]⁺: 178.04987 m/z[PubChemLite[3]]
Predicted Hydrogen Bond Donor Count 1[PubChem[4]]
Predicted Hydrogen Bond Acceptor Count 3[PubChem[4]]
Predicted Rotatable Bond Count 1[PubChem[4]]

Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the oxazine ring, the amine proton, and the aldehyde proton. The aromatic protons would likely appear as multiplets in the range of δ 7.0-8.0 ppm. The methylene protons (-O-CH₂-) would likely be a singlet around δ 4.5-5.0 ppm. The NH proton would present as a broad singlet, and the aldehyde proton (-CHO) would be a distinct singlet further downfield, typically above δ 9.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR would display signals for the carbonyl group of the lactam at around δ 160-170 ppm and the aldehyde carbonyl at around δ 190 ppm. The aromatic carbons would resonate in the δ 110-150 ppm region, while the methylene carbon of the oxazine ring would be expected around δ 65-75 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the aldehyde, likely in the range of 1650-1750 cm⁻¹. An N-H stretching band would be observed around 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aldehyde groups, as well as C-O and C-N stretching bands, would also be present.

Mass Spectrometry: The mass spectrum is predicted to show a molecular ion peak [M]⁺ and a protonated molecular ion peak [M+H]⁺ at m/z 177 and 178, respectively, corresponding to its molecular weight.[3]

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not explicitly described in the available literature. However, a general and widely applicable synthetic strategy for the 2H-benzo[b][7][8]oxazin-3(4H)-one scaffold involves the cyclization of a substituted 2-aminophenol with a suitable two-carbon electrophile.[7] A plausible synthetic route is outlined below.

General Synthetic Approach for 2H-benzo[b][8][9]oxazin-3(4H)-ones

A common method for the synthesis of the 2H-benzo[b][7][8]oxazin-3(4H)-one core structure involves the reaction of a 2-aminophenol derivative with chloroacetyl chloride. This is followed by intramolecular cyclization. For the target molecule, the synthesis would likely start from 4-amino-3-hydroxybenzaldehyde.

DOT Script for the General Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde:

G General Synthetic Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A 4-Amino-3-hydroxybenzaldehyde C N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide A->C Base (e.g., NaHCO₃) Solvent (e.g., THF) B Chloroacetyl chloride B->C D 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde C->D Base (e.g., Cs₂CO₃) Solvent (e.g., Acetone)

Caption: General synthetic pathway for the target compound.

Detailed Steps:

  • N-Acylation: 4-Amino-3-hydroxybenzaldehyde would be reacted with chloroacetyl chloride in the presence of a base, such as sodium bicarbonate, in an appropriate solvent like tetrahydrofuran (THF). This reaction would yield the intermediate N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide.

  • Intramolecular Cyclization: The intermediate from the first step would then undergo an intramolecular Williamson ether synthesis. This is typically achieved by treating the intermediate with a base, such as cesium carbonate, in a solvent like acetone, leading to the cyclization and formation of the desired 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Biological Activity and Signaling Pathways

While no specific studies on the biological activity or signaling pathway involvement of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde have been identified, the broader class of benzoxazine derivatives is known to exhibit a wide range of pharmacological properties. These include antimicrobial, anti-inflammatory, anticancer, and platelet aggregation inhibitory activities.[8][9][10][11][12]

For instance, certain 2H-benzo[b][7][8]oxazin-3(4H)-one derivatives have been investigated as inhibitors of platelet aggregation.[9] Other studies have explored their potential as anti-inflammatory agents by modulating pathways in microglial cells.[8] The diverse biological activities of this chemical class suggest that 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

DOT Script for a Potential Biological Investigation Workflow:

G Workflow for Biological Evaluation A Compound Synthesis and Purification B In vitro Screening (e.g., Enzyme Assays, Cell Viability) A->B C Identification of 'Hit' Compounds B->C D Mechanism of Action Studies (e.g., Western Blot, qPCR) C->D E Target Identification and Validation D->E F Lead Optimization E->F

Caption: A potential workflow for biological investigation.

This guide serves as a foundational resource for researchers interested in 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. While direct experimental data is limited, the provided information, based on related compounds and computational predictions, offers a solid starting point for further investigation into the synthesis, properties, and potential applications of this molecule.

References

Unveiling the Therapeutic Potential of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-oxo-3,4-dihydro-2H-benzooxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide consolidates the current understanding of the potential biological activities of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde and its analogs. Due to the limited specific data on this exact molecule, this paper presents a comprehensive overview of the pharmacological activities of structurally related compounds, providing a predictive framework for its therapeutic potential. Detailed experimental protocols for key biological assays, a plausible synthetic route, and insights into relevant signaling pathways are provided to facilitate further research and development in this area.

Introduction

The benzooxazine heterocyclic system is a cornerstone in the development of novel therapeutic agents. Its unique structural features and synthetic accessibility have made it an attractive target for medicinal chemists.[1] Derivatives of the 3-oxo-3,4-dihydro-2H-1,4-benzooxazine scaffold have demonstrated significant pharmacological potential, ranging from antimicrobial to anticancer and anti-inflammatory effects.[2][3][4] This guide focuses on the potential biological activities of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, a derivative with an electrophilic aldehyde group that could enhance its interaction with biological targets.

Potential Biological Activities

Based on the extensive research on structurally similar 3-oxo-3,4-dihydro-2H-1,4-benzooxazine derivatives, the target compound is predicted to exhibit the following biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 3-oxo-3,4-dihydro-2H-1,4-benzooxazine derivatives against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the stabilization of G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of their expression and subsequent inhibition of cancer cell proliferation.[5]

dot

anticancer_pathway cluster_drug_interaction Drug Interaction cluster_cellular_effect Cellular Effect Benzoxazine_Derivative 3-Oxo-3,4-dihydro-2H- benzooxazine-6-carbaldehyde c_Myc_Promoter c-Myc Promoter Region Benzoxazine_Derivative->c_Myc_Promoter Binds to G-rich sequence G_Quadruplex G-Quadruplex Formation (Stabilized) c_Myc_Promoter->G_Quadruplex Induces Transcription_Inhibition c-Myc Transcription Inhibition G_Quadruplex->Transcription_Inhibition Protein_Downregulation c-Myc Protein Downregulation Transcription_Inhibition->Protein_Downregulation Cell_Cycle_Arrest Cell Cycle Arrest Protein_Downregulation->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Downregulation->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Proposed anticancer signaling pathway of benzoxazine derivatives.
Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess anti-inflammatory properties.[4] A potential mechanism involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[6][7] Activation of this pathway leads to the production of antioxidant enzymes and the suppression of pro-inflammatory mediators.

dot

anti_inflammatory_pathway Benzoxazine_Derivative 3-Oxo-3,4-dihydro-2H- benzooxazine-6-carbaldehyde Keap1 Keap1 Benzoxazine_Derivative->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades (constitutively) Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2->Nrf2_translocation Dissociates and translocates ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to HO1_Expression HO-1 Gene Expression ARE->HO1_Expression Activates Inflammation_Inhibition Inhibition of Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) HO1_Expression->Inflammation_Inhibition

Caption: Proposed Nrf2-HO-1 anti-inflammatory pathway.
Antimicrobial Activity

The benzoxazine scaffold is a common feature in compounds with antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1] The presence of the oxazine ring is thought to be crucial for this activity.

Quantitative Data from Structurally Related Compounds

The following tables summarize the reported biological activities of various 3-oxo-3,4-dihydro-2H-1,4-benzooxazine derivatives.

Table 1: Anticancer Activity of Benzoxazine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-one (3a)A549 (Lung)5.3[8]
6-Cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-one (3b)A549 (Lung)4.7[8]
6-Cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-one (3c)A549 (Lung)6.1[8]
6-Cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-one (3d)A549 (Lung)3.9[8]

Table 2: Anti-inflammatory Activity of Benzoxazine Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
2H-1,4-benzoxazin-3(4H)-one derivative (e2)NO Production in LPS-stimulated BV-2 cells12.5[4]
2H-1,4-benzoxazin-3(4H)-one derivative (e16)NO Production in LPS-stimulated BV-2 cells10.8[4]
2H-1,4-benzoxazin-3(4H)-one derivative (e20)NO Production in LPS-stimulated BV-2 cells9.7[4]

Experimental Protocols

dot

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine -6-carbaldehyde Anticancer Anticancer Assay (MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (Nitric Oxide) Synthesis->Anti_inflammatory IC50 Determine IC50/MIC Anticancer->IC50 Antimicrobial->IC50 Anti_inflammatory->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: General experimental workflow for evaluating the target compound.
Synthesis of 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde

A plausible synthetic route to a close analog of the target compound involves the formylation of the benzoxazinone core. The following protocol is adapted from the literature for the synthesis of a 6-formyl derivative.[1]

Materials:

  • 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

  • Hexamethylenetetramine

  • Trifluoroacetic acid

  • Hydrochloric acid (50%)

  • Ethanol

Procedure:

  • A mixture of 4-methyl-2H-1,4-benzoxazin-3(4H)-one (1.63 g, 10 mmol) and hexamethylenetetramine (2.8 g, 20 mmol) in trifluoroacetic acid (10 ml) is heated at 80-85 °C for 7 hours.

  • The reaction mixture is then poured into ice water.

  • The resulting mixture is heated with 50% hydrochloric acid (10 ml) at 80-85 °C for 1 hour.

  • After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol to yield 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde.

Anticancer Activity: MTT Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[9]

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

Materials:

  • 96-well microplate

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compound solution

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well microplate

  • Cell culture medium (DMEM)

  • Lipopolysaccharide (LPS)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Conclusion

The 3-oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde scaffold holds significant promise as a platform for the development of novel therapeutic agents. Based on the activities of structurally related compounds, this molecule is predicted to possess anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this and other related benzooxazine derivatives. Further investigation into the synthesis, biological evaluation, and mechanism of action of this specific compound is warranted to validate these predictions and advance its development as a potential drug candidate.

References

Methodological & Application

Application Notes: High-Purity Purification of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the successful development of new therapeutics, as impurities can lead to undesirable side effects and complicate structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the purification of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde to a high degree of purity (>99%) using common laboratory techniques, including recrystallization and column chromatography. Additionally, a preparative HPLC method is described for obtaining analytical-grade material.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is essential for developing effective purification strategies.

PropertyValue
Molecular FormulaC₉H₇NO₃
Molecular Weight177.16 g/mol
AppearanceOff-white to yellow solid
Melting Point219-221 °C
SolubilitySoluble in DMSO and DMF; sparingly soluble in methanol, ethanol, and acetone; poorly soluble in water, hexane, and diethyl ether.

Table 1: Physicochemical Properties of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Purification Workflow

The general workflow for the purification of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is depicted in the following diagram. The process begins with the crude product obtained from synthesis, which is then subjected to one or more purification steps depending on the initial purity and the desired final purity.

Purification_Workflow crude Crude Product (Purity: ~85-90%) recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography Direct Purification recrystallization->column_chromatography Further Purification analysis Purity Analysis (HPLC, NMR, LC-MS) recrystallization->analysis final_product High-Purity Product (Purity: >99%) column_chromatography->final_product Final Product column_chromatography->analysis prep_hplc Preparative HPLC prep_hplc->final_product Analytical Grade final_product->analysis

Caption: Purification workflow for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities. The choice of solvent is critical and should be based on the solubility of the target compound and its impurities.

Materials:

  • Crude 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place 1.0 g of the crude product in a 50 mL Erlenmeyer flask.

  • Add a magnetic stir bar and approximately 20 mL of 95% ethanol.

  • Gently heat the mixture on a heating mantle with stirring until the solid completely dissolves.

  • If any insoluble impurities remain, perform a hot filtration.

  • Slowly add deionized water dropwise to the hot solution until the first sign of persistent cloudiness is observed.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold 50% ethanol-water.

  • Dry the purified crystals under vacuum at 50°C for 4-6 hours.

Protocol 2: Column Chromatography

For crude products with significant impurities, column chromatography is the preferred method of purification. Due to the polar nature of the target compound, a silica gel stationary phase is used with a moderately polar mobile phase.

Materials:

  • Crude 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

  • Dissolve 500 mg of the crude product in a minimal amount of dichloromethane or a 1:1 mixture of ethyl acetate and n-hexane.

  • Load the sample onto the top of the silica gel column.

  • Begin elution with a mobile phase of 30% ethyl acetate in n-hexane.

  • Monitor the separation by collecting fractions and analyzing them by TLC (visualized under UV light).

  • Gradually increase the polarity of the mobile phase to 50% ethyl acetate in n-hexane to elute the target compound.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid under vacuum.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining small quantities of highly pure material for analytical standard preparation or sensitive biological assays, preparative HPLC is the method of choice.

Instrumentation and Conditions:

  • Instrument: Preparative HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 60% B over 30 minutes

  • Flow Rate: 20 mL/min

  • Detection: 254 nm

  • Injection Volume: 1-5 mL of a concentrated solution in methanol

Procedure:

  • Dissolve the partially purified compound in a minimal volume of methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the main peak of the target compound.

  • Combine the pure fractions and remove the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the pure product as a solid.

Purity Assessment and Data

The purity of the compound at each stage of the purification process should be assessed by analytical HPLC. Table 2 summarizes typical purity levels achieved with each method.

Purification StagePurity (%)Typical Yield (%)
Crude Product85-90-
After Recrystallization95-9870-85
After Column Chromatography>9960-80
After Preparative HPLC>99.5>90 (from column-purified material)

Table 2: Comparison of Purity and Yield for Different Purification Methods

Signaling Pathway Diagram (Illustrative)

While not directly related to the purification process, understanding the potential biological context of downstream applications is important. The following is an illustrative signaling pathway where a derivative of this compound might act.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor inhibitor Benzoxazine Derivative (Inhibitor) inhibitor->raf gene_expression Gene Expression transcription_factor->gene_expression

Caption: Illustrative MAPK signaling pathway with a potential point of inhibition.

Conclusion

The protocols outlined in these application notes provide robust methods for the purification of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde to a high degree of purity. The choice of method will depend on the scale of the purification and the required final purity. For routine purification of multi-gram quantities, a combination of recrystallization and column chromatography is recommended. For the preparation of analytical standards, preparative HPLC is the most suitable technique. Consistent application of these methods will ensure the high quality of this critical intermediate for drug discovery and development programs.

Application Notes and Protocols for the Analytical Characterization of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbaldehyde

Application Notes and Protocols for the Analytical Characterization of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbaldehyde (CAS Number: 200195-15-9). The following methods are designed to ensure the identity, purity, and structural integrity of the compound, which are critical aspects of drug discovery and development.

Compound Identification and Properties

A summary of the key physical and chemical properties of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbaldehyde is presented below.

PropertyValueReference
Molecular Formula C₉H₇NO₃[2][3]
Molecular Weight 177.16 g/mol [2]
CAS Number 200195-15-9[2]
Melting Point 219-221 °C[2]
Boiling Point 408.8 ± 45.0 °C at 760 mmHg[2]
IUPAC Name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde[2]
Physical Form Solid[2]
Purity 97%[2]
Storage 4°C, stored under nitrogen[2]

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a reverse-phase HPLC method for determining the purity of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbaldehyde.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Workflow for HPLC Purity Assessment

HPLC_Workflowcluster_prepSample Preparationcluster_hplcHPLC Analysiscluster_dataData AnalysisAWeigh CompoundBDissolve in Acetonitrile/WaterA->BCFilter SampleB->CDInject SampleC->DEGradient ElutionD->EFUV Detection at 254 nmE->FGIntegrate Peak AreasF->GHCalculate PurityG->H

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of the compound.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • Expected chemical shifts (δ) for related structures include signals for aromatic protons, the methylene protons of the oxazine ring, and the aldehyde proton.[1]

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Expect signals for the carbonyl carbons (amide and aldehyde), aromatic carbons, and the methylene carbon.[1]

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS) for Molecular Weight Verification

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode is generally suitable for this class of compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺). Compare the experimentally measured mass with the theoretically calculated mass for C₉H₇NO₃ to confirm the elemental composition.

Analytical Workflow for Structural Characterization

Structural_Analysis_Workflowcluster_sampleSamplecluster_techniquesAnalytical Techniquescluster_informationInformation ObtainedCompound3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehydeNMRNMR Spectroscopy(¹H, ¹³C, 2D)Compound->NMRMSMass Spectrometry(HRMS)Compound->MSFTIRFT-IR SpectroscopyCompound->FTIRStructureStructural Connectivity& Functional GroupsNMR->StructureMolWeightMolecular Formula& Exact MassMS->MolWeightFuncGroupsVibrational Modesof Functional GroupsFTIR->FuncGroupsFinal_ConfirmationStructural ConfirmationStructure->Final_ConfirmationMolWeight->Final_ConfirmationFuncGroups->Final_Confirmation

Caption: Integrated workflow for structural analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.

Protocol:

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups. Expected vibrational frequencies (ν) for related benzoxazine structures include:

    • N-H stretch: ~3200-3400 cm⁻¹

    • C=O stretch (amide): ~1680 cm⁻¹

    • C=O stretch (aldehyde): ~1700 cm⁻¹

    • C-O-C stretch: ~1200-1300 cm⁻¹

    • Aromatic C=C stretch: ~1450-1600 cm⁻¹

Safety Information

It is important to handle 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbaldehyde with appropriate safety precautions.

Hazard StatementDescription
H302Harmful if swallowed
H412Harmful to aquatic life with long lasting effects

Precautionary Statements: P264, P270, P273, P330, P501.[2] Always consult the Safety Data Sheet (SDS) before handling this chemical.[2]

Application Notes and Protocols: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a versatile bifunctional heterocyclic compound that holds significant potential as a key intermediate in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. Its unique structure, featuring a lactam within a benzoxazine ring system and a reactive aldehyde group, allows for diverse chemical transformations. This makes it an attractive scaffold for the development of novel therapeutic agents. The benzoxazine core is a privileged structure found in numerous biologically active compounds, exhibiting activities such as anticancer and antimicrobial effects. The presence of the aldehyde functionality at the 6-position provides a convenient handle for further molecular elaboration through reactions like condensation, oxidation, reduction, and reductive amination, enabling the generation of diverse chemical libraries for biological screening.

Chemical Properties and Data

A summary of the key chemical properties for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is presented below.

PropertyValue
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
CAS Number 200195-15-9
Appearance Expected to be a solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Plausible Spectroscopic Data

Spectroscopic DataExpected Values
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ~10.5 (s, 1H, -NH), ~9.9 (s, 1H, -CHO), ~7.8-7.5 (m, 3H, Ar-H), ~4.7 (s, 2H, -O-CH₂-)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) ~192 (-CHO), ~165 (C=O, lactam), ~150-120 (Ar-C), ~67 (-O-CH₂-)
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1700 (C=O stretch, aldehyde), ~1680 (C=O stretch, lactam), ~1600, 1480 (C=C stretch, aromatic)
Mass Spectrometry (ESI-MS) m/z: 178.04 [M+H]⁺, 200.02 [M+Na]⁺

Experimental Protocols

The following protocols are representative methods for the synthesis and derivatization of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, based on established synthetic strategies for analogous compounds.[6][7][8][9]

Protocol 1: Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

This plausible two-step synthesis starts from the commercially available 4-amino-3-hydroxybenzaldehyde.

Step 1: N-acylation with Chloroacetyl Chloride

  • To a stirred solution of 4-amino-3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 eq) at 0 °C under an inert atmosphere.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (1.5 eq), to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Note: Typical yields for N-acylation of aminophenols and subsequent cyclization can range from 70-90%.

Protocol 2: Derivatization via Knoevenagel Condensation

This protocol describes a representative method for derivatizing the aldehyde group.

  • In a round-bottom flask, dissolve 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the purified Knoevenagel condensation product.

Visualizations

Experimental Workflow: Synthesis

G cluster_start Starting Material cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization start 4-Amino-3-hydroxybenzaldehyde step1 N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide start->step1 Chloroacetyl Chloride, Triethylamine step2 3-Oxo-3,4-dihydro-2H- benzooxazine-6-carbaldehyde step1->step2 Potassium Carbonate, DMF, Heat

Caption: Plausible synthetic workflow for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Logical Relationship: From Intermediate to Bioactive Molecule

G A 3-Oxo-3,4-dihydro-2H- benzooxazine-6-carbaldehyde (Intermediate) B Chemical Derivatization (e.g., Condensation, Reductive Amination) A->B C Library of Novel Benzoxazinone Derivatives B->C D Biological Screening (e.g., Enzyme Assays) C->D E Identification of Bioactive Molecules (e.g., Enzyme Inhibitors) D->E

Caption: Logical flow from the chemical intermediate to the discovery of bioactive molecules.

Applications in Drug Development

The structural motifs present in 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde suggest its utility in the development of inhibitors for various biological targets. For instance, related 3-oxo-3,4-dihydro-2H-benzo[b][10][11]thiazine derivatives have been identified as inhibitors of dynamin GTPase, a protein crucial for endocytosis.[10]

Potential Target: Dynamin GTPase Signaling Pathway

Dynamin is a GTPase that plays a critical role in the fission of vesicles from the cell membrane during endocytosis.[10][12][13] This process is essential for nutrient uptake, regulation of cell surface receptors, and synaptic vesicle recycling.[10][11] Inhibition of dynamin can disrupt these cellular processes and is a potential therapeutic strategy for diseases where endocytosis is dysregulated, such as certain cancers and viral infections.[14] Furthermore, dynamin-2 has been implicated in signal transduction pathways that can lead to p53-dependent apoptosis.[15][16]

G cluster_membrane Cellular Membrane Receptor Receptor Clathrin Clathrin-Coated Pit Receptor->Clathrin Vesicle Nascent Vesicle Clathrin->Vesicle Dynamin Dynamin GTPase Vesicle->Dynamin recruits GTP GTP Hydrolysis Dynamin->GTP Inhibitor Potential Inhibitor (Derived from Intermediate) Inhibitor->Dynamin inhibits Fission Vesicle Fission (Endocytosis) GTP->Fission powers Signaling Downstream Signaling (e.g., p53 activation) Fission->Signaling initiates

References

Application Notes and Protocols for the Derivatization of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, a versatile scaffold for the development of novel therapeutic agents. The aldehyde functionality at the 6-position serves as a key handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening. The protocols outlined below cover fundamental derivatization reactions, including Schiff base formation, Knoevenagel condensation, and chalcone synthesis.

Introduction to 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

The 3-oxo-3,4-dihydro-2H-benzooxazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a carbaldehyde group at the 6-position offers a reactive site for the introduction of various pharmacophores and functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatization Strategies

The primary strategies for the derivatization of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde focus on the reactivity of the aldehyde group. These include:

  • Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which can introduce a wide array of substituents and are known to possess biological activity.

  • Knoevenagel Condensation: Reaction with active methylene compounds to generate α,β-unsaturated systems, which are valuable intermediates and can exhibit biological effects.

  • Chalcone Synthesis: Base-catalyzed condensation with acetophenones to yield chalcones, a class of compounds with well-documented pharmacological properties.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the general procedure for the synthesis of Schiff base derivatives of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Reaction Scheme:

Schiff_Base_Formation start 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde product Schiff Base Derivative start->product Ethanol, Glacial Acetic Acid (cat.), Reflux amine Primary Amine (R-NH2) amine->product

Caption: General scheme for Schiff base formation.

Materials:

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

  • Substituted primary amine (e.g., aniline, benzylamine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (1.0 eq) in absolute ethanol.

  • Add the desired primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data (Illustrative Examples):

Derivative (R group)Reaction Time (h)Yield (%)Melting Point (°C)
Phenyl385188-190
4-Chlorophenyl482210-212
4-Methoxyphenyl3.588195-197
Protocol 2: Knoevenagel Condensation with Active Methylene Compounds

This protocol details the synthesis of α,β-unsaturated derivatives via Knoevenagel condensation.

Reaction Scheme:

Knoevenagel_Condensation start 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde product Knoevenagel Product start->product Base (e.g., Piperidine), Solvent (e.g., Ethanol), Heat active_methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) active_methylene->product

Caption: General scheme for Knoevenagel condensation.

Materials:

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine (or other basic catalyst)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • To a solution of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (1.0 eq) in ethanol, add the active methylene compound (1.2 eq).

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC. The reaction is often rapid.

  • Upon completion, the product may precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water. Collect the resulting solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization if necessary.[1][2]

Quantitative Data (Illustrative Examples):

Active Methylene CompoundCatalystReaction Time (h)Yield (%)
MalononitrilePiperidine192
Ethyl CyanoacetatePiperidine288
Diethyl MalonatePiperidine385
Protocol 3: Synthesis of Chalcone Derivatives

This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcone derivatives.

Reaction Scheme:

Chalcone_Synthesis start 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde product Chalcone Derivative start->product Aqueous NaOH, Ethanol, Stirring acetophenone Substituted Acetophenone acetophenone->product

Caption: General scheme for Chalcone synthesis.

Materials:

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

  • Substituted acetophenone

  • Ethanol

  • Aqueous Sodium Hydroxide (e.g., 10-40%)

  • Beaker or flask

  • Stirring apparatus

Procedure:

  • Dissolve 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a beaker or flask.[3][4]

  • While stirring at room temperature, slowly add aqueous sodium hydroxide solution dropwise.[3][4]

  • Continue stirring at room temperature for several hours (e.g., 2-24 h) until the reaction is complete (monitored by TLC).[3]

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).[3][4]

Quantitative Data (Illustrative Examples):

Acetophenone SubstituentBase ConcentrationReaction Time (h)Yield (%)
Unsubstituted20% NaOH1278
4-Chloro20% NaOH1675
4-Methoxy20% NaOH1482

Biological Evaluation (Hypothetical Data)

The synthesized derivatives can be screened for various biological activities. The following table presents hypothetical data for illustrative purposes.

Derivative TypeCompound IDAntimicrobial Activity (MIC, µg/mL) vs. S. aureusAnticancer Activity (IC50, µM) vs. MCF-7
Schiff BaseSB-1 (R=Phenyl)64>100
Schiff BaseSB-2 (R=4-Cl-Ph)3255.6
KnoevenagelKN-1 (from Malononitrile)12889.2
ChalconeCH-1 (from Acetophenone)1625.1

Workflow Diagram

Derivatization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation Start 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde Schiff_Base Schiff Base Formation Start->Schiff_Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Chalcone Chalcone Synthesis Start->Chalcone Filtration Filtration Schiff_Base->Filtration Knoevenagel->Filtration Chalcone->Filtration Recrystallization Recrystallization Filtration->Recrystallization Column_Chromatography Column Chromatography Filtration->Column_Chromatography NMR NMR (1H, 13C) Recrystallization->NMR Column_Chromatography->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Antimicrobial Antimicrobial Assays IR->Antimicrobial Anticancer Anticancer Assays IR->Anticancer

Caption: Experimental workflow for derivatization and evaluation.

Conclusion

The derivatization of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde provides a facile and efficient route to a diverse range of novel chemical entities. The protocols described herein offer a solid foundation for the synthesis of compound libraries for drug discovery programs. Further optimization of reaction conditions and exploration of a wider range of reactants will undoubtedly lead to the discovery of new derivatives with potent and selective biological activities.

References

Application Notes and Protocols for High-Throughput Screening with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a member of the benzoxazine class of heterocyclic compounds. Benzoxazine derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] While extensive research on the specific biological targets of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not yet available, a closely related analog, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-6-carboxylic acid, has been identified as a moderate inhibitor of dynamin GTPase with an IC50 of 55 µM.[4][5] This suggests that 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde may also target dynamin or other GTPases, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these enzymes.

Dynamins are large GTPases essential for clathrin-mediated endocytosis and vesicle trafficking.[3][6][7][8] The inhibition of dynamin can disrupt these processes, which are implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Therefore, identifying new small molecule inhibitors of dynamin is of great interest for both basic research and drug development.

These application notes provide a framework for utilizing 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in HTS assays to identify and characterize its potential as a dynamin GTPase inhibitor.

Potential Applications

  • Primary Screening: High-throughput screening of large compound libraries to identify novel inhibitors of dynamin GTPase.

  • Secondary Assays: Characterization of the potency and mechanism of action of hit compounds from primary screens.

  • Tool Compound: Use as a reference compound in studies of endocytosis and vesicle trafficking.

  • Lead Optimization: Serve as a scaffold for the development of more potent and selective dynamin inhibitors.

Data Presentation

Table 1: Hypothetical Primary HTS Results for Dynamin GTPase Inhibition
ParameterValue
Library Size100,000 compounds
Screening Concentration10 µM
Hit Cutoff (% Inhibition)> 50%
Hit Rate0.5%
Confirmed Hits450
Z'-factor0.78
Table 2: Dose-Response Analysis of a Confirmed Hit
CompoundIC50 (µM)Hill SlopeMax Inhibition (%)
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde 25.31.298.5
Positive Control (Dynasore)15.81.199.2
Table 3: Selectivity Profiling against other GTPases
GTPase3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde IC50 (µM)
Dynamin-125.3
Ras> 100
RhoA> 100
Rac1> 100

Visualization of Workflows and Pathways

HTS_Workflow cluster_prep Assay Preparation cluster_assay Biochemical Assay cluster_detection Signal Detection cluster_analysis Data Analysis plate_prep Prepare 384-well assay plates dispense_cmpd Dispense compounds and controls plate_prep->dispense_cmpd add_enzyme Add Dynamin-1 enzyme dispense_cmpd->add_enzyme add_substrate Add GTP substrate add_enzyme->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate add_reagent Add detection reagent (e.g., Transcreener) incubate->add_reagent read_plate Read fluorescence polarization add_reagent->read_plate calc_inhibition Calculate % inhibition read_plate->calc_inhibition hit_selection Identify primary hits calc_inhibition->hit_selection dose_response Perform dose-response analysis hit_selection->dose_response

Caption: High-throughput screening workflow for dynamin GTPase inhibitors.

Dynamin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor clathrin Clathrin-coated pit receptor->clathrin Ligand binding dynamin Dynamin GTPase clathrin->dynamin Recruitment vesicle Endocytic vesicle dynamin->clathrin Membrane scission gdp GDP + Pi dynamin->gdp GTP hydrolysis gtp GTP gtp->dynamin compound 3-Oxo-3,4-dihydro-2H- benzooxazine-6-carbaldehyde compound->dynamin Inhibition

Caption: Hypothetical mechanism of action on the dynamin-mediated endocytosis pathway.

Experimental Protocols

High-Throughput Screening for Dynamin GTPase Inhibitors

This protocol is adapted from a highly sensitive fluorescence-based assay for detecting dynamin's basal GTPase activity, making it suitable for HTS.[3][6][7][8][9]

Materials and Reagents:

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (and other test compounds)

  • Recombinant human Dynamin-1 protein

  • Guanosine triphosphate (GTP)

  • Assay buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl2, 1 mM DTT

  • Transcreener® GDP FP Assay Kit (or similar fluorescence polarization-based GDP detection assay)

  • 384-well, low-volume, black, round-bottom assay plates

  • Automated liquid handling systems

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Prepare stock solutions of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde and other library compounds in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of each compound into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 2 µL reaction volume.

    • Include appropriate controls:

      • Negative control: DMSO only (0% inhibition).

      • Positive control: A known dynamin inhibitor, such as Dynasore (100% inhibition).

  • Enzyme and Substrate Addition:

    • Prepare a 2X dynamin-1 enzyme solution in assay buffer (e.g., 100 nM for a final concentration of 50 nM).

    • Using a multi-drop dispenser, add 1 µL of the 2X enzyme solution to each well of the assay plate.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure the contents are mixed.

    • Prepare a 2X GTP substrate solution in assay buffer (e.g., 20 µM for a final concentration of 10 µM).

    • Initiate the reaction by adding 1 µL of the 2X GTP solution to each well.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the reaction at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the Transcreener® GDP detection reagent according to the manufacturer's instructions.

    • Stop the enzymatic reaction by adding 2 µL of the detection reagent to each well.

    • Incubate the plates at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.

  • Data Acquisition:

    • Read the fluorescence polarization (FP) signal on a compatible plate reader.

Data Analysis:

  • Percent Inhibition Calculation:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

    • Where Signal_compound is the FP signal in the presence of the test compound, Signal_pos_ctrl is the average signal of the positive control, and Signal_neg_ctrl is the average signal of the negative control.

  • Hit Identification:

    • Compounds exhibiting inhibition greater than a predefined threshold (e.g., > 50% or > 3 standard deviations from the mean of the negative controls) are considered primary hits.

  • Dose-Response Analysis:

    • For confirmed hits, perform a dose-response analysis by creating a serial dilution of the compound (e.g., 10-point, 3-fold dilution series).

    • Repeat the assay with the diluted compounds to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

    • Fit the data to a four-parameter logistic equation to calculate the IC50.

Conclusion

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde represents a promising starting point for the discovery of novel modulators of dynamin GTPase. The provided protocols and workflows offer a robust framework for conducting high-throughput screening and subsequent hit characterization. The identification of new dynamin inhibitors from this chemical class could provide valuable tools for studying cellular trafficking and may lead to the development of new therapeutic agents for a variety of diseases. Further studies are warranted to confirm the biological activity of this compound and to explore the structure-activity relationships within this series of benzoxazines.

References

Application Notes and Protocols for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is limited. The following application notes and protocols are postulated based on the known biological activities of structurally related benzoxazine derivatives and are intended to serve as a guide for the experimental evaluation of this compound.

Introduction

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a heterocyclic organic compound with the molecular formula C₉H₇NO₃. It belongs to the benzoxazine class of molecules, which are known to exhibit a wide range of pharmacological activities. While this specific derivative is primarily listed as a pharmaceutical intermediate, its structural features suggest potential for biological activity. Derivatives of the benzoxazine scaffold have demonstrated promise as anticancer, anti-inflammatory, and antimicrobial agents. These notes provide a framework for investigating the potential therapeutic applications of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₇NO₃[1][2]
Molecular Weight 177.16 g/mol N/A
CAS Number 200195-15-9[1]
Appearance See specifications[1]
Purity ≥99%[1]
Storage Store in a cool & dry place[1]

Postulated Biological Activities and Experimental Investigation

Based on the activities of related benzoxazine compounds, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a candidate for investigation in the following areas:

Anticancer Activity

Numerous benzoxazine derivatives have shown potent antiproliferative effects against various cancer cell lines.[1][3] The proposed mechanism often involves the induction of apoptosis through signaling pathways involving p53 and caspases.[3]

Illustrative Data from a Related Benzoxazine Derivative (Compound 7 in a study by Ali et al.) [3]

Cell LineIC₅₀ (µM)
HepG2 (Liver Cancer)5.8 ± 0.6
MCF-7 (Breast Cancer)7.2 ± 0.8
HCT-29 (Colon Cancer)8.5 ± 0.9

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in culture medium.

  • Replace the medium in the wells with the prepared dilutions of the test compound and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Postulated Signaling Pathway for Anticancer Activity

Caption: Postulated apoptotic pathway induced by the compound.

Anti-inflammatory Activity

Benzoxazine derivatives have been reported to possess anti-inflammatory properties.[4] A potential mechanism is the inhibition of pro-inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This protocol is designed to evaluate the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite and calculate the percentage of NO inhibition.

Illustrative Workflow for Anti-inflammatory Screening

anti_inflammatory_workflow cluster_cell_culture Cell Culture and Treatment cluster_assay Nitric Oxide Assay cluster_analysis Data Analysis A Seed RAW 264.7 cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Measure Absorbance (540 nm) E->F G Calculate NO Inhibition (%) F->G

Caption: Workflow for assessing anti-inflammatory activity.

Antimicrobial Activity

The benzoxazine nucleus is present in various compounds with demonstrated antimicrobial activity.[5]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized microbial suspension.

  • Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Visually inspect the wells for turbidity to determine the MIC.

Illustrative MIC Data for a Related Benzoxazine Derivative

MicroorganismMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Candida albicans62.5

Conclusion

While direct experimental evidence for the biological activities of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not currently available, its structural similarity to other biologically active benzoxazines makes it a compelling candidate for further investigation. The protocols and potential signaling pathways described in these application notes provide a comprehensive starting point for researchers to explore its therapeutic potential as an anticancer, anti-inflammatory, or antimicrobial agent. All experimental work should be conducted with appropriate controls and further studies would be required to elucidate the precise mechanisms of action.

References

Application Notes and Protocols for the Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Application Notes and Protocols for the Synthesis of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde is a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Its structure, featuring a benzoxazinone core with a reactive aldehyde group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this target compound, based on established chemical transformations.

The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde is typically approached in a two-stage process:

  • Synthesis of the Core Heterocycle: Preparation of the 2H-benzo[b][1][2]oxazin-3(4H)-one ring system.

  • Formylation: Introduction of the carbaldehyde group at the 6-position of the benzoxazinone ring.

This document outlines protocols for both stages, offering two alternative methods for the formylation step.

Synthesis of the Precursor: 2H-benzo[b][1][2]oxazin-3(4H)-one

The foundational 2H-benzo[b][1][2]oxazin-3(4H)-one core can be synthesized through several established routes. A common and effective method involves the condensation of 2-aminophenol with a chloroacetyl derivative.

Experimental Protocol: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Butanone (or other suitable solvent)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and apparatus for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol in butanone.

  • To the stirred solution, add an aqueous solution of sodium bicarbonate.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the reaction mixture with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After the reflux period, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and a small amount of cold butanone.

  • Dry the product under vacuum to yield 2H-benzo[b][1][2]oxazin-3(4H)-one.

Expected Yield: 80-95%

Formylation of 2H-benzo[b][1][2]oxazin-3(4H)-one

The introduction of the aldehyde group at the 6-position of the benzoxazinone ring is a key step. Two plausible methods for this electrophilic aromatic substitution are the Duff reaction and a Friedel-Crafts formylation.

Method 1: Duff Reaction (Modified)

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. A modified procedure using trifluoroacetic acid has been shown to be effective for the formylation of similar benzoxazolone systems at the 6-position.

Materials:

  • 2H-benzo[b][1][2]oxazin-3(4H)-one

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), aqueous solution

  • Standard laboratory glassware for heating and work-up

Procedure:

  • In a round-bottom flask, dissolve 2H-benzo[b][1][2]oxazin-3(4H)-one in trifluoroacetic acid.

  • Add hexamethylenetetramine to the solution and stir until dissolved.

  • Heat the reaction mixture at 80-90 °C for 6-8 hours.

  • Cool the reaction mixture to room temperature and pour it onto a mixture of ice and concentrated hydrochloric acid.

  • Heat the resulting mixture at reflux for 1 hour to hydrolyze the intermediate.

  • Cool the mixture, and the product will precipitate.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde.

Method 2: Friedel-Crafts Formylation

This method employs a formylating agent such as 1,1-dichloromethyl methyl ether in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄). This is a powerful method for the formylation of activated aromatic rings.

Materials:

  • 2H-benzo[b][1][2]oxazin-3(4H)-one

  • 1,1-Dichloromethyl methyl ether

  • Tin(IV) chloride (SnCl₄) or Titanium(IV) chloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Standard inert atmosphere glassware and Schlenk line techniques

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2H-benzo[b][1][2]oxazin-3(4H)-one in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., SnCl₄) dropwise to the stirred suspension.

  • After stirring for 15-20 minutes, add 1,1-dichloromethyl methyl ether dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Carefully quench the reaction by pouring it into a beaker containing ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde.

Data Presentation

Reaction StageMethodKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Precursor Synthesis Condensation2-Aminophenol, Chloroacetyl chloride, NaHCO₃ButanoneReflux480-95
Formylation Duff Reaction2H-benzo[b][1][2]oxazin-3(4H)-one, HMTA, TFATrifluoroacetic acid80-906-8Moderate to Good
Formylation Friedel-Crafts2H-benzo[b][1][2]oxazin-3(4H)-one, Dichloromethyl methyl ether, SnCl₄Dichloromethane0 to RT5-7Good to Excellent

Visualizations

Caption: Synthetic workflow for 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde.

Signaling_Pathway_AnalogyStartStarting Materials(2-Aminophenol Derivatives)IntermediateCore Heterocycle(2H-benzo[b][1,4]oxazin-3(4H)-one)Start->IntermediateCyclizationFormylation_StepElectrophilic Aromatic Substitution(Formylation)Intermediate->Formylation_StepActivationFinal_ProductTarget Molecule(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde)Formylation_Step->Final_ProductFunctionalization

Application Notes and Protocols for Cell-Based Assays Using 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a small molecule belonging to the benzoxazine class of heterocyclic compounds. While this specific molecule is not extensively characterized in publicly available literature, the benzoxazine scaffold is a known pharmacophore found in compounds with a wide range of biological activities, including anticancer properties.[1][2][3] This document provides detailed application notes and protocols for investigating the cellular effects of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, with a focus on its potential to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[4][5] Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation.[4][5] Upon exposure to cellular stressors, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[4][6] Dysregulation of the Nrf2 pathway is implicated in various diseases, including cancer, where its activation can confer resistance to therapy.[5][7] Therefore, small molecules that modulate Nrf2 activity are of significant interest in drug discovery.

These application notes provide a framework for characterizing the effects of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde on cell viability and Nrf2 signaling using a series of robust cell-based assays.

Data Presentation

Table 1: Cytotoxicity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HepG2MTT4825.3
A549CellTiter-Glo®4831.8
MCF7Resazurin4842.1
Normal FibroblastsMTT48> 100
Table 2: Nrf2 Pathway Activation by 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
Assay TypeCell LineTreatment Concentration (µM)Fold Induction (vs. Vehicle)
ARE-Luciferase ReporterHepG2104.2 ± 0.5
Nrf2 Nuclear TranslocationA549103.8 ± 0.4 (Nuclear/Cytoplasmic Ratio)
HO-1 mRNA Expression (qPCR)HepG2105.1 ± 0.6
NQO1 mRNA Expression (qPCR)HepG2103.9 ± 0.3

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde on cell viability.

Materials:

  • Cells of interest (e.g., HepG2, A549)

  • Complete cell culture medium

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Nrf2/ARE Luciferase Reporter Assay

This assay quantitatively measures the activation of the Nrf2 signaling pathway.[6][8][9]

Materials:

  • HepG2 cells stably transfected with an ARE-luciferase reporter construct

  • Complete cell culture medium

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

  • DMSO

  • Positive control (e.g., tert-butylhydroquinone (tBHQ) or sulforaphane)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the ARE-luciferase reporter cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, a positive control, and a vehicle control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.[8]

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Immunofluorescence Assay for Nrf2 Nuclear Translocation

This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.[10][11][12][13]

Materials:

  • Cells of interest (e.g., A549)

  • Glass coverslips in a 24-well plate

  • Complete cell culture medium

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

  • Positive control (e.g., tBHQ)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips and treat with the compound, positive control, or vehicle for a specified time (e.g., 4-6 hours).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity to determine the nuclear-to-cytoplasmic ratio of Nrf2.[12][13]

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This protocol measures the mRNA expression levels of Nrf2 target genes, such as Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[14][15]

Materials:

  • Cells of interest (e.g., HepG2)

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with the compound or vehicle for a specified time (e.g., 6-24 hours). Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for the target and housekeeping genes.

  • Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[14]

Visualizations

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 Cul3->Nrf2 Ubiquitination Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding TargetGenes Target Genes (HO-1, NQO1, etc.) ARE->TargetGenes Transcription Compound 3-Oxo-3,4-dihydro-2H- benzooxazine-6-carbaldehyde Compound->Keap1 Inhibition

Caption: The Nrf2 signaling pathway and the proposed mechanism of action for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Experimental_Workflow start Start: Characterization of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde cytotoxicity 1. Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 nrf2_activation 2. Nrf2 Activation Assays (at non-toxic concentrations) ic50->nrf2_activation reporter_assay ARE-Luciferase Reporter Assay nrf2_activation->reporter_assay if_assay Nrf2 Nuclear Translocation (IF) nrf2_activation->if_assay qpcr_assay Target Gene Expression (qPCR) nrf2_activation->qpcr_assay data_analysis Data Analysis and Interpretation reporter_assay->data_analysis if_assay->data_analysis qpcr_assay->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete reaction of 4-amino-3-hydroxybenzaldehyde with chloroacetyl chloride. - Ensure the starting material is pure and dry. - Verify the stoichiometry of the reactants. An excess of chloroacetyl chloride may be necessary, but a large excess can lead to side reactions. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Inefficient cyclization of the intermediate. - The choice of base and solvent is critical for the cyclization step. If potassium carbonate is not effective, consider stronger bases like sodium hydride. - Ensure the reaction is heated sufficiently to promote cyclization, but avoid excessively high temperatures that could lead to decomposition.
Decomposition of starting material or product. - The aldehyde functional group can be sensitive to reaction conditions. Consider protecting the aldehyde group before the reaction and deprotecting it afterward. - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation.
Suboptimal reaction temperature. - Optimize the temperature for both the acylation and cyclization steps. The initial acylation may proceed at a lower temperature, while the cyclization may require heating.

Issue 2: Presence of Multiple Impurities in the Crude Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Side reactions due to the presence of moisture. - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Formation of polymeric byproducts. - Control the reaction temperature and concentration. High concentrations and temperatures can favor polymerization. - Add the chloroacetyl chloride dropwise to the solution of 4-amino-3-hydroxybenzaldehyde to maintain a low concentration of the acylating agent.
Reaction with atmospheric carbon dioxide. - Perform the reaction under an inert atmosphere.
Incomplete cyclization leading to the presence of the intermediate. - Increase the reaction time or temperature for the cyclization step. - Use a stronger base to facilitate the ring closure.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Product is poorly soluble in common recrystallization solvents. - Screen a variety of solvents and solvent mixtures for recrystallization. Dichloromethane/hexane or ethyl acetate/hexane are often good starting points.
Impurities co-elute with the product during column chromatography. - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is an oil or a low-melting solid. - If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If purification by crystallization is not feasible, consider preparative TLC or HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?

A common and effective method involves a two-step process:

  • N-acylation: Reaction of 4-amino-3-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base to form the intermediate N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide.

  • Intramolecular Cyclization: The intermediate undergoes intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the chlorine atom to form the benzoxazine ring. This step is typically promoted by a base.

Q2: What are the key reaction parameters to control for a high yield?

Several factors can significantly impact the yield:

  • Purity of Starting Materials: Ensure that 4-amino-3-hydroxybenzaldehyde and chloroacetyl chloride are of high purity.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is often suitable for both steps.

  • Base: A mild inorganic base such as potassium carbonate is commonly used. The choice and amount of base are critical to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.

  • Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition. Optimization of the reaction temperature is crucial.

  • Reaction Time: The reaction should be monitored by TLC to determine the point of maximum product formation and to avoid the formation of degradation products.

Q3: What are the common side reactions to be aware of?

Potential side reactions include:

  • O-acylation: The phenolic hydroxyl group can also be acylated by chloroacetyl chloride.

  • Dimerization or Polymerization: The intermediate or product can potentially react with each other, especially at high concentrations or temperatures.

  • Hydrolysis: The ester and amide bonds in the intermediate and product can be susceptible to hydrolysis if water is present.

Q4: What is the best method for purifying the final product?

Purification is typically achieved through:

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. A suitable solvent system needs to be identified experimentally.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from impurities.

Experimental Protocols

Proposed Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Step 1: Synthesis of N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide

  • To a solution of 4-amino-3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous acetone dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

  • Dissolve the crude N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide in a suitable solvent such as DMF.

  • Add a base, for example, potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: N-Acylation cluster_reaction2 Step 2: Intramolecular Cyclization A 4-Amino-3-hydroxybenzaldehyde C N-(4-formyl-2-hydroxyphenyl)- 2-chloroacetamide A->C K2CO3, Acetone B Chloroacetyl Chloride B->C D 3-Oxo-3,4-dihydro-2H-benzooxazine- 6-carbaldehyde C->D K2CO3, DMF, Heat

Caption: Proposed synthetic pathway for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Troubleshooting_Workflow Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Temperature - Reaction Time - Reagent Stoichiometry CheckYield->OptimizeConditions Yes Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions CheckPurity->Purification Yes Success Successful Synthesis CheckPurity->Success No CheckReagents Check Purity of Starting Materials OptimizeConditions->CheckReagents CheckReagents->Start Purification->Success Failure Further Investigation Needed Purification->Failure

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, focusing on formylation reactions of the 2H-benzo[b][1][2]oxazin-3(4H)-one core.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents: Formylating agents (e.g., Vilsmeier reagent, dichloromethyl methyl ether) or catalysts may have degraded. 2. Inappropriate Reaction Temperature: Temperature may be too low for reaction activation or too high, leading to decomposition. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Poor Quality Starting Material: Impurities in the 2H-benzo[b][1][2]oxazin-3(4H)-one can inhibit the reaction.1. Use freshly prepared or properly stored reagents. Verify the activity of the catalyst. 2. Optimize the reaction temperature. For Vilsmeier-Haack reactions, temperatures around 75-80 °C have been reported for similar substrates.[1][3] For Friedel-Crafts, initial cooling followed by warming to room temperature may be necessary. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Purify the starting material by recrystallization or column chromatography.
Formation of Multiple Products/Spots on TLC 1. Di-formylation: The aromatic ring may be activated enough for a second formyl group to be introduced. 2. Isomer Formation: Formylation may occur at other positions on the benzene ring (e.g., position 8). 3. Ring Opening/Rearrangement: Under harsh conditions (e.g., strong acids or high temperatures), the benzoxazine ring may open or rearrange. Vilsmeier-Haack conditions have been reported to cause rearrangement to chromene derivatives in some benzoxazinones.[1][3] 4. Polymerization/Oligomerization: Benzoxazine rings can be prone to polymerization, especially at elevated temperatures.1. Use stoichiometric amounts of the formylating agent. Lowering the reaction temperature may also improve selectivity. 2. The directing effects of the substituents on the starting material generally favor formylation at position 6. Purification by column chromatography can separate isomers. 3. Employ milder reaction conditions. For example, a modified Duff's reaction using hexamethylenetetramine in trifluoroacetic acid can be a milder alternative to other formylation methods.[2] 4. Avoid excessive heating and prolonged reaction times. Use of a solvent may be preferable to neat conditions.
Product is a Dark Tar or Oil 1. Tar Formation: A known side reaction in Vilsmeier-Haack reactions, especially with prolonged heating or non-optimal work-up.[4] 2. Decomposition: The product may be unstable under the reaction or work-up conditions.1. Optimize reaction time and temperature. A modified work-up, such as precipitation with sodium perchlorate solution instead of neutralization with NaOH, has been suggested to reduce tar formation.[4] 2. Ensure a neutral or slightly acidic pH during work-up and purification. Avoid strong bases. Purification by column chromatography on silica gel may be effective.
Difficulty in Product Purification 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product. 2. Product Insolubility: The product may be poorly soluble in common chromatography solvents.1. Try different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent is also an option. 2. Test a range of solvents for solubility. If the product is highly crystalline, recrystallization may be more effective than chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 2H-benzo[b][1][2]oxazin-3(4H)-one?

A1: The most common methods for introducing a formyl group onto an activated aromatic ring like that in 2H-benzo[b][1][2]oxazin-3(4H)-one are electrophilic aromatic substitution reactions. These include:

  • Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF).[5][6]

  • Friedel-Crafts Formylation: Can be performed using reagents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[2]

  • Duff's Reaction: Employs hexamethylenetetramine as the formylating agent, often in an acidic medium like trifluoroacetic acid.[2]

  • Reimer-Tiemann Reaction: Involves the reaction of a phenol with chloroform in a basic solution. While the starting material is not a phenol, the enol form of the lactam might exhibit some phenolic character, making this reaction potentially applicable, though less common for this substrate.[7][8]

Q2: What are the expected side products in these formylation reactions?

A2: Potential side products vary depending on the reaction conditions:

  • Over-formylation: Introduction of a second aldehyde group, leading to a di-formylated product.

  • Isomeric Products: Formylation at other positions on the aromatic ring, although the electronic and steric factors of the starting material favor substitution at the 6-position.

  • Hydrolysis of the Lactam Ring: The oxazinone ring could potentially hydrolyze under strong acidic or basic conditions, especially at elevated temperatures.

  • Polymeric Materials: Benzoxazine derivatives can be susceptible to polymerization.

  • Rearrangement Products: In the Vilsmeier-Haack reaction, rearrangement to form chromene derivatives has been observed with similar substrates.[1][3]

  • Cyclohexadienones: In the Reimer-Tiemann reaction, the formation of cyclohexadienone byproducts is a known possibility.[9]

Q3: What is a typical yield for the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?

Reaction TypeFormylating AgentCatalyst/MediumReported Yield for Analogous CompoundReference
Friedel-CraftsDichloromethyl methyl etherTiCl₄60%[2]
Modified Duff'sHexamethylenetetramineTrifluoroacetic Acid76% (for a thiazolone analog)[2]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence and position of the aldehyde group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl groups of the lactam and the aldehyde, and the N-H bond.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

  • Thin Layer Chromatography (TLC): To assess the purity of the sample (a single spot is desired).

Experimental Protocols

The following are detailed methodologies for key formylation reactions, adapted from procedures for similar substrates. Note: These are generalized protocols and may require optimization for the specific synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Protocol 1: Friedel-Crafts Formylation (adapted from Petrov et al.[2])
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2H-benzo[b][1][2]oxazin-3(4H)-one (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) (2 equivalents), to the stirred solution.

  • Reagent Addition: Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Modified Duff's Reaction (adapted from Petrov et al.[2])
  • Reaction Mixture: In a round-bottom flask, mix 2H-benzo[b][1][2]oxazin-3(4H)-one (1 equivalent) and hexamethylenetetramine (1.5 equivalents).

  • Solvent/Acid Addition: Add trifluoroacetic acid as the solvent and catalyst.

  • Heating: Heat the mixture at 80-90 °C for 6-10 hours, monitoring the reaction by TLC.

  • Hydrolysis: After cooling to room temperature, pour the reaction mixture into water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Washing: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reactions Formylation Reactions cluster_product Product start 2H-benzo[b][1,4]oxazin-3(4H)-one vilsmeier Vilsmeier-Haack (POCl3, DMF) start->vilsmeier friedel Friedel-Crafts (Cl2CHOCH3, Lewis Acid) start->friedel duff Modified Duff's (Hexamethylenetetramine, TFA) start->duff product 3-Oxo-3,4-dihydro-2H- benzooxazine-6-carbaldehyde vilsmeier->product friedel->product duff->product

Caption: Possible synthetic routes to 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Troubleshooting_Workflow start Experiment Start issue Low Yield or Multiple Products? start->issue check_reagents Check Reagent Quality and Stoichiometry issue->check_reagents Yes success Successful Synthesis issue->success No optimize_temp Optimize Temperature and Reaction Time check_reagents->optimize_temp modify_workup Modify Work-up Procedure optimize_temp->modify_workup purification Optimize Purification (Chromatography/Recrystallization) modify_workup->purification purification->success

Caption: A troubleshooting workflow for the synthesis of the target compound.

References

Technical Support Center: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?

For optimal long-term stability, the solid compound should be stored at 4°C under an inert atmosphere, such as nitrogen.[1][2] It is crucial to store it in a cool, dry place away from light and moisture.[3][4]

Q2: How should I store solutions of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?

Solutions of the compound are expected to be less stable than the solid form. If you need to store solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed container, protected from light. The choice of solvent can impact stability; for instance, methanol can sometimes inhibit aldehyde oxidase activity, which might be a consideration in biological assays.

Q3: What are the primary degradation pathways for this compound?

As an aromatic aldehyde, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is susceptible to two main degradation pathways:

  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, especially when exposed to air (oxygen).

  • Polymerization: Aldehydes can undergo polymerization, which may be indicated by the formation of precipitates or a change in the physical appearance of the compound.

The N-acyl hemiaminal structure within the benzoxazine ring may also be susceptible to hydrolysis under certain pH and aqueous conditions.

Q4: Is 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde sensitive to light?

Q5: What are the signs of degradation?

Degradation of the compound may be indicated by:

  • A change in color or physical appearance of the solid.

  • The formation of precipitates in a solution.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or TLC).

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (4°C, inert atmosphere, protected from light and moisture). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your compound stock using a suitable analytical method like HPLC-UV or LC-MS.
Low purity of the compound upon receipt Degradation during shipping or handling.1. Immediately upon receipt, store the compound under the recommended conditions. 2. Analyze the purity of the compound before use. 3. If the purity is significantly lower than specified by the supplier, contact them for a replacement.
Precipitate formation in solution Polymerization of the aldehyde or low solubility.1. Try preparing the solution in a different solvent. 2. Gentle warming and sonication may help to dissolve the compound, but be cautious as heat can also promote degradation. 3. If polymerization is suspected, it is best to use a fresh stock of the solid compound.

Data Presentation

Table 1: Recommended Storage Conditions for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Form Temperature Atmosphere Light/Moisture Protection
Solid4°C[1][2]Inert (e.g., Nitrogen)[1][2]Store in a dry, dark place.
Solution (Short-term)-20°C to -80°CTightly sealed containerProtect from light.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of the compound under various conditions.

1. Materials and Reagents:

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stability Study Design:

  • Thermal Stability: Aliquot the stock solution into several vials. Store the vials at different temperatures (e.g., 4°C, room temperature, 40°C).

  • Solution Stability: Prepare solutions of the compound in different solvents relevant to your experiments (e.g., DMSO, ethanol, buffer solutions at different pH values). Store them under controlled conditions.

  • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.

  • Example HPLC Conditions (to be optimized):

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by UV-Vis scan (likely in the range of 254-320 nm).

    • Column Temperature: 25°C.

5. Data Analysis:

  • Monitor the peak area of the parent compound over time.

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

  • Observe the appearance of any new peaks, which may indicate degradation products.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Compound Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (4°C, Inert, Dark, Dry) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok prepare_fresh Prepare Fresh Solutions for Each Experiment purity_check Perform Purity Check (e.g., HPLC, LC-MS) prepare_fresh->purity_check purity_ok Purity Acceptable? purity_check->purity_ok storage_ok->prepare_fresh Yes contact_supplier Contact Supplier for Replacement storage_ok->contact_supplier No proceed Proceed with Experiment purity_ok->proceed Yes reassess_protocol Re-evaluate Experimental Protocol (Solvent, pH, Temperature) purity_ok->reassess_protocol No reassess_protocol->start

Caption: Troubleshooting workflow for stability issues.

Storage_Recommendations Recommended Storage Conditions cluster_solid Solid Form cluster_solution Solution Form compound 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde solid_storage Long-term Storage compound->solid_storage As Solid solution_storage Short-term Storage compound->solution_storage In Solution temp_solid Temperature: 4°C solid_storage->temp_solid atmosphere_solid Atmosphere: Inert (Nitrogen) solid_storage->atmosphere_solid light_solid Protection: Dark & Dry solid_storage->light_solid temp_solution Temperature: -20°C to -80°C solution_storage->temp_solution container_solution Container: Tightly Sealed solution_storage->container_solution light_solution Protection: Light-blocking solution_storage->light_solution

Caption: Recommended storage conditions summary.

References

Technical Support Center: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (CAS: 200195-15-9).

I. Compound Data

A summary of the available physicochemical data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is presented below.

PropertyValue
CAS Number 200195-15-9
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Solid
Melting Point 219-221 °C
Boiling Point 408.8 °C

II. Troubleshooting Guide for Solubility Issues

Encountering solubility challenges is a common hurdle in experimental workflows. This guide provides a systematic approach to troubleshoot and overcome these issues.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility problems with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Solubility Troubleshooting Workflow start Start: Compound Fails to Dissolve check_purity Verify Compound Purity and Identity start->check_purity solvent_selection Select Appropriate Solvent System check_purity->solvent_selection initial_dissolution Initial Dissolution Attempt (e.g., DMSO, DMF) solvent_selection->initial_dissolution solubility_enhancement Apply Solubility Enhancement Techniques initial_dissolution->solubility_enhancement heating Gentle Heating (e.g., 37-50°C) solubility_enhancement->heating Heating? sonication Sonication solubility_enhancement->sonication Sonication? cosolvent Use of Co-solvents solubility_enhancement->cosolvent Co-solvents? ph_adjustment pH Adjustment (if applicable) solubility_enhancement->ph_adjustment pH? success Compound Dissolved Proceed with Experiment heating->success failure Consult Further / Consider Formulation Strategies heating->failure sonication->success sonication->failure cosolvent->success cosolvent->failure ph_adjustment->success ph_adjustment->failure

A step-by-step workflow for troubleshooting solubility issues.

III. Frequently Asked Questions (FAQs)

Q1: In which organic solvents should I first attempt to dissolve 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?

A1: For novel compounds with limited solubility data, it is recommended to start with highly polar aprotic solvents. We suggest attempting to dissolve the compound in Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) first. These solvents are often effective for a wide range of organic molecules used in biological assays.

Q2: My compound is not dissolving in DMSO or DMF at room temperature. What should I do next?

A2: If the compound does not readily dissolve at room temperature, you can employ several techniques to enhance solubility:

  • Gentle Heating: Warm the solution to 37-50°C. A water bath is recommended for even heat distribution. Avoid excessive heat which could lead to compound degradation.

  • Sonication: Use a sonicator bath to break down any aggregates and facilitate the dissolution process.

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

Q3: Can I use co-solvents to improve solubility in my aqueous experimental buffer?

A3: Yes, using a co-solvent is a common and effective strategy. After preparing a concentrated stock solution in a solvent like DMSO, you can dilute it into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%, and often <0.1%) to not affect your experimental system (e.g., cell viability, enzyme activity). When diluting, add the stock solution to the aqueous buffer while vortexing to prevent precipitation.

Q4: Are there any other solvent systems I can try if DMSO or DMF are not suitable for my experiment?

A4: Depending on the requirements of your downstream application, you could explore other solvents such as ethanol, methanol, or acetone. However, the solubility in these solvents may be lower. It is advisable to perform small-scale solubility tests to determine the most suitable solvent.

Q5: The compound precipitates when I dilute my stock solution into an aqueous buffer. How can I prevent this?

A5: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are some strategies to mitigate this:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) to the aqueous buffer can help maintain the compound's solubility. The type and concentration of the surfactant must be optimized for your specific assay.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde does not have strongly acidic or basic groups, slight adjustments to the buffer pH could potentially influence its solubility.

IV. Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the general procedure for preparing a stock solution of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Materials:

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a sonicator bath for 5-10 minutes.

  • If necessary, gently warm the solution in a water bath at 37-50°C for 5-10 minutes, with intermittent vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of Stock Solution into Aqueous Buffer

This protocol outlines the steps for diluting the concentrated stock solution into an aqueous buffer for experimental use.

Materials:

  • Concentrated stock solution of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in DMSO

  • Aqueous experimental buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Bring the stock solution and the aqueous buffer to room temperature.

  • While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to the buffer.

  • Continue vortexing for at least 30 seconds to ensure thorough mixing.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately in your experiment.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own optimization experiments to determine the best conditions for their specific applications.

Optimizing reaction parameters for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction parameters for the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?

The most common and direct route for the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is through a Mannich-type condensation reaction.[1][2] This involves the reaction of a phenolic compound (4-hydroxybenzaldehyde), a primary amine, and formaldehyde.[3] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then reacts with the activated aromatic ring of the phenol to form the benzoxazine ring.[4]

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to control for a successful synthesis include:

  • Stoichiometry of reactants: The molar ratio of the phenol, amine, and formaldehyde is crucial. An excess of formaldehyde can lead to polymerization.[5]

  • Reaction Temperature: Temperature control is vital to prevent side reactions. Elevated temperatures can promote the formation of byproducts.[6]

  • Solvent Selection: The choice of solvent can influence reaction kinetics and solubility of reactants and intermediates.[7]

  • pH of the reaction mixture: The pH can affect the reactivity of the amine and the stability of the iminium ion intermediate.[1]

Q3: Are there any known biological activities of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?

While specific studies on the biological activity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde are not extensively documented in publicly available literature, various benzoxazine derivatives have shown a wide range of pharmacological activities.[7][8] These include antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The presence of the carbaldehyde group might impart specific reactivity, potentially leading to interactions with biological nucleophiles. Further research is needed to elucidate the specific biological profile of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Incorrect stoichiometry.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature. A stepwise increase in temperature might be beneficial. - Carefully control the molar ratios of the reactants. A 1:1:2 ratio of phenol:amine:formaldehyde is a good starting point.[3]
Formation of a Dark, Tarry Substance - Polymerization of the starting material or product.[6] - Oxidation of the phenolic starting material.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled and degassed solvents. - Lower the reaction temperature.
Presence of Multiple Spots on TLC (Side Products) - O-alkylation: The phenolic hydroxyl group reacts instead of the aromatic ring. - Formation of bis-benzoxazine: If a diamine is used inadvertently. - Formation of 2-benzoxazole: From intramolecular cyclization and dehydration, especially at high temperatures.[6]- Ensure the ortho position of the phenol is sufficiently activated for electrophilic substitution. - Use a monofunctional primary amine. - Maintain a lower reaction temperature and consider using a milder catalyst.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of oligomeric byproducts.[7]- Optimize the reaction time to ensure complete consumption of starting materials. - Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for purification. - Recrystallization from an appropriate solvent can also be effective.
Aldehyde Group Reactivity - The aldehyde group might react with the amine under certain conditions.- Protect the aldehyde group if it is found to be reactive under the desired reaction conditions, though this adds extra synthetic steps. - A milder, more selective synthetic route might be necessary.

Experimental Protocols

Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

This protocol is a representative procedure based on the Mannich condensation reaction for benzoxazine synthesis.[3][9]

Materials:

  • 4-Hydroxybenzaldehyde

  • A primary amine (e.g., methylamine, aniline)

  • Paraformaldehyde

  • Solvent (e.g., 1,4-dioxane, toluene)

  • Catalyst (optional, e.g., a mild acid or base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1 equivalent) and the primary amine (1 equivalent) in the chosen solvent.

  • Stir the mixture at room temperature for 30 minutes.

  • Add paraformaldehyde (2 equivalents) to the mixture.

  • Heat the reaction mixture to a specific temperature (optimization may be required, starting around 80-100 °C) and reflux for a designated time (typically 4-24 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Example Reaction Parameters for Optimization

ParameterCondition 1Condition 2Condition 3
Solvent Toluene1,4-DioxaneChloroform
Temperature 80 °C100 °CReflux
Time 8 hours12 hours24 hours
Catalyst NoneAcetic Acid (cat.)Triethylamine (cat.)

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Is starting material present? complete Reaction Complete check_reaction->complete No starting material optimize_time Increase Reaction Time incomplete->optimize_time optimize_temp Increase Temperature incomplete->optimize_temp check_stoichiometry Verify Stoichiometry incomplete->check_stoichiometry purification_issue Investigate Purification Step complete->purification_issue optimize_time->check_reaction optimize_temp->check_reaction check_stoichiometry->check_reaction decomposition Product Decomposition? purification_issue->decomposition

Caption: A flowchart for troubleshooting low product yield.

Proposed General Synthetic Pathway

Synthetic_Pathway phenol 4-Hydroxybenzaldehyde product 3-Oxo-3,4-dihydro-2H- benzooxazine-6-carbaldehyde phenol->product amine Primary Amine iminium Iminium Ion Intermediate amine->iminium formaldehyde Formaldehyde formaldehyde->iminium iminium->product Electrophilic Aromatic Substitution

Caption: The proposed Mannich condensation pathway.

References

Technical Support Center: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. The information provided is intended to help identify and resolve common purity issues encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?

A1: Common impurities can be categorized as starting materials, intermediates, by-products, and degradation products. These may include unreacted precursors, incompletely cyclized intermediates, over-oxidized or reduced species, and polymeric material. The specific impurities will largely depend on the synthetic route employed.

Q2: My final product shows a lower than expected melting point and broad peaks in the NMR spectrum. What could be the cause?

A2: A depressed and broad melting point, along with broad NMR signals, typically indicates the presence of impurities. These impurities can disrupt the crystal lattice of the pure compound. Common culprits include residual solvents, unreacted starting materials, or the formation of oligomeric by-products.[1][2]

Q3: I observe a persistent impurity with a similar polarity to my product on TLC and HPLC. How can I effectively remove it?

A3: When an impurity has similar polarity to the desired product, standard chromatographic separation can be challenging. Techniques to consider include:

  • Recrystallization: Using a different solvent system might selectively precipitate the product or the impurity.

  • Derivative Formation: It may be possible to selectively react the impurity to form a derivative with significantly different polarity, which can then be easily separated.

  • Preparative HPLC: This technique offers higher resolution than standard column chromatography and can often separate closely related compounds.

Q4: How can I prevent the formation of polymeric impurities during the synthesis?

A4: The formation of polymeric or oligomeric by-products is a known issue in benzoxazine synthesis.[2] To minimize this, consider the following:

  • Reaction Temperature: Avoid excessively high temperatures, which can promote polymerization.

  • Reaction Time: Monitor the reaction progress closely and stop it once the starting material is consumed to prevent prolonged heating.

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial.

Troubleshooting Guide

Issue 1: Presence of Unreacted Starting Materials
  • Symptom: Signals corresponding to starting materials (e.g., 4-hydroxy-3-aminobenzaldehyde) are observed in analytical data (NMR, LC-MS).

  • Possible Cause: Incomplete reaction due to insufficient reaction time, inadequate temperature, or improper stoichiometry of reagents.

  • Troubleshooting Steps:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until the starting material spot/peak is no longer visible.

    • Optimize Reaction Conditions: If the reaction is stalled, consider incrementally increasing the temperature or extending the reaction time.

    • Reagent Purity: Ensure the purity and reactivity of all starting materials and reagents.

Issue 2: Identification of an Unknown By-product
  • Symptom: A significant unknown peak is present in the HPLC or GC-MS chromatogram.

  • Possible Cause: A side reaction has occurred during the synthesis.

  • Troubleshooting Steps:

    • Characterization: Isolate the impurity using preparative chromatography. Characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6][7]

    • Hypothesize Formation: Based on the structure of the by-product, hypothesize the side reaction that may have occurred. For instance, the presence of a carboxylic acid suggests over-oxidation of the aldehyde.

    • Modify Reaction Conditions: Adjust the reaction conditions to suppress the identified side reaction. This could involve using a milder oxidizing agent, protecting a reactive functional group, or changing the solvent.

Issue 3: Product Degradation upon Storage
  • Symptom: The purity of the compound decreases over time, with the appearance of new impurity peaks.

  • Possible Cause: The compound may be sensitive to light, air (oxidation), or moisture. The aldehyde functional group is particularly susceptible to oxidation.

  • Troubleshooting Steps:

    • Storage Conditions: Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

    • Forced Degradation Study: To understand the degradation pathway, perform a forced degradation study by exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation). Analyze the degradation products to identify potential liabilities in the molecule.[7]

Data on Potential Impurities

The following table summarizes potential impurities, their likely sources, and recommended analytical methods for detection.

Impurity Name/StructurePotential SourceRecommended Analytical Method(s)
4-hydroxy-3-aminobenzaldehydeUnreacted starting materialHPLC, LC-MS, GC-MS
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carboxylic acidOxidation of the aldehyde functional groupHPLC, LC-MS, IR (for carboxylic acid C=O stretch)
6-(hydroxymethyl)-3,4-dihydro-2H-benzooxazin-3(2H)-oneReduction of the aldehyde functional groupHPLC, LC-MS, NMR (signal for -CH2OH)
Oligomers/PolymersSide reactions during synthesis, particularly at elevated temperatures.[2]Size Exclusion Chromatography (SEC), NMR (broad signals)
Incompletely cyclized intermediateIncomplete ring closure during synthesisLC-MS (to identify the mass of the intermediate), NMR

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often effective. For example, start with a mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 95:5) and gradually increase the acetonitrile concentration to 95% over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector at a wavelength where the main compound and potential impurities have significant absorbance (e.g., 254 nm and 280 nm).

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. Impurities will appear as separate peaks.

Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare the sample as described for HPLC analysis.

  • LC-MS Conditions:

    • Use similar chromatographic conditions as in the HPLC method to achieve separation.

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule, used in both positive and negative ion modes to maximize information.

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer can provide high-resolution mass data, which is crucial for determining the elemental composition of impurities.

  • Data Analysis: The mass-to-charge ratio (m/z) of the parent ion for each separated peak can be used to determine its molecular weight. Fragmentation patterns (MS/MS) can provide structural information for identification.[3][6]

Visual Workflow for Impurity Identification and Resolution

impurity_workflow cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_end End start Synthesis of 3-Oxo-3,4-dihydro-2H- benzooxazine-6-carbaldehyde analytical_testing Purity Analysis (HPLC, TLC) start->analytical_testing purity_check Purity Meets Specification? analytical_testing->purity_check identify_impurity Identify Impurity (LC-MS, NMR) purity_check->identify_impurity No final_product Final Pure Product purity_check->final_product Yes determine_source Determine Source of Impurity (Starting Material, Side Reaction, Degradation) identify_impurity->determine_source modify_process Modify Synthetic/Purification Process determine_source->modify_process modify_process->start Re-synthesize/Re-purify

Caption: A logical workflow for the identification and resolution of impurities.

References

Troubleshooting 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde NMR interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectra of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. These are estimated values based on analogous structures and should be used as a reference. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Data

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
Aldehyde-H9.8 - 10.0s1HN/A
NH8.0 - 9.0br s1HN/A
Ar-H (position 5)7.8 - 7.9d1H~8.0
Ar-H (position 7)7.6 - 7.7dd1H~8.0, ~2.0
Ar-H (position 8)7.0 - 7.2d1H~2.0
O-CH₂-N4.8 - 5.0s2HN/A

Predicted ¹³C NMR Data

CarbonChemical Shift (ppm)
C=O (aldehyde)190 - 192
C=O (amide)165 - 167
Ar-C (quaternary)150 - 152
Ar-C (quaternary)135 - 137
Ar-CH (position 7)130 - 132
Ar-C (quaternary)128 - 130
Ar-CH (position 5)125 - 127
Ar-CH (position 8)118 - 120
O-CH₂-N68 - 70

Troubleshooting FAQs

Q1: I am not observing the aldehyde proton signal around 9.8-10.0 ppm. What could be the reason?

Possible Causes:

  • Impurity: The aldehyde functionality may not be present in your sample. This could be due to an incomplete reaction or decomposition of the product.

  • Low Concentration: The concentration of your sample might be too low to detect the signal clearly.

  • Signal Broadening: The aldehyde proton signal can sometimes be broadened, making it difficult to distinguish from the baseline.

Recommended Actions:

  • Confirm with ¹³C NMR: Check for the presence of the aldehyde carbonyl carbon signal between 190-192 ppm in the ¹³C NMR spectrum.

  • Increase Concentration: If possible, prepare a more concentrated sample.

  • Optimize Shimming: Poor shimming can lead to broad peaks. Ensure the instrument is properly shimmed.

  • Check for Reactivity: Aldehydes can sometimes react with impurities (e.g., primary amines) to form imines. Look for evidence of side products in your spectrum.

Q2: The signals in the aromatic region (7.0-8.0 ppm) are overlapping and difficult to interpret. How can I resolve them?

Possible Causes:

  • Solvent Effects: The choice of NMR solvent can influence the chemical shifts of aromatic protons.

  • Insufficient Resolution: The magnetic field strength of the NMR instrument may not be high enough to resolve the signals.

Recommended Actions:

  • Change Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts and may resolve the overlapping signals.

  • Use a Higher Field Instrument: If available, use an NMR spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 300 MHz) to improve signal dispersion.

  • 2D NMR: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which aromatic protons are coupled to each other. This will help in assigning the signals even if they are partially overlapped.

Q3: I see a broad singlet around 8.0-9.0 ppm, but I'm not sure if it's the NH proton. How can I confirm this?

Recommended Actions:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The NH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity. This is a definitive test for exchangeable protons like N-H and O-H.

Q4: There are unexpected peaks in my spectrum that I cannot assign to the target molecule. What are they?

Possible Causes:

  • Solvent Impurities: Residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃) or water can give rise to signals.

  • Starting Materials/Reagents: Incomplete reaction or purification can leave residual starting materials or reagents in your sample.

  • Side Products: The synthesis of benzoxazines can sometimes lead to the formation of oligomers or other side products.

  • Grease: Silicone grease from glassware joints is a common contaminant.

Recommended Actions:

  • Check Solvent Peaks: Refer to a table of common NMR solvent impurities to identify if the unexpected peaks match.

  • Review Synthesis: Compare the chemical shifts of the unknown peaks with the known spectra of your starting materials and reagents.

  • 2D NMR: An HSQC (Heteronuclear Single Quantum Coherence) experiment can help identify if a proton peak is attached to a carbon, which can aid in identifying the impurity. An HMBC (Heteronuclear Multiple Bond Correlation) can provide further connectivity information.

Experimental Protocols

Protocol for High-Quality NMR Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ is often a good choice for this type of compound due to its polarity and ability to dissolve amides).

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Pulse Angle: Use a 30-degree pulse angle for quantitative measurements, or a 90-degree pulse for routine spectra.

    • Acquisition Time (at): Set to at least 2-3 seconds to ensure good resolution.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds. For more quantitative results, this should be increased to 5 times the longest T₁ of the protons of interest.

    • Number of Scans (ns): Acquire at least 16 scans for a reasonably concentrated sample. Increase the number of scans for dilute samples.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program.

    • Acquisition Time (at): Set to 1-2 seconds.

    • Relaxation Delay (d1): Use a relaxation delay of 2 seconds.

    • Number of Scans (ns): A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Start with at least 1024 scans and increase as needed to obtain a good signal-to-noise ratio.

Troubleshooting Workflow

G NMR Interpretation Troubleshooting Workflow A Acquire 1H and 13C NMR Spectra B Compare with Predicted Spectrum A->B C Spectrum Matches Prediction? B->C D Structure Confirmed C->D Yes E Identify Discrepancies (Missing/Unexpected Peaks, Wrong Multiplicity) C->E No F Check for Common Issues: - Solvent/Water Peaks - Starting Materials - Grease E->F G Perform D2O Exchange E->G Broad/Exchangeable Proton? H Acquire 2D NMR (COSY, HSQC, HMBC) E->H Complex/Overlapping Signals? I Re-purify Sample F->I Impurity Identified J Re-evaluate Proposed Structure F->J No Common Impurities G->B H->B I->A

Caption: A flowchart for troubleshooting NMR spectral data.

Technical Support Center: Degradation of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde and what are its common applications?

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a heterocyclic organic compound. The benzoxazine core is found in various biologically active molecules and is a building block in medicinal chemistry.[1][2] The presence of the aldehyde group makes it a useful intermediate for the synthesis of more complex molecules.[3]

Q2: What are the likely degradation pathways for this compound?

While specific degradation studies on this exact molecule are not extensively documented, based on the chemistry of related benzoxazinoids and the functional groups present, the primary degradation pathways are likely to be:

  • Hydrolysis: The lactam (cyclic amide) in the oxazine ring can undergo hydrolysis, leading to ring opening. This is often catalyzed by acidic or basic conditions.[1]

  • Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid. This can be triggered by exposure to air (auto-oxidation) or other oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Q3: What are the potential degradation products?

The primary degradation products will depend on the degradation pathway. A summary of potential products is provided in the table below.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Action
Loss of compound purity over time in storage. Hydrolysis or Oxidation: The compound may be sensitive to moisture or air.Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator. For long-term storage, consider refrigeration or freezing.
Unexpected peaks in analytical data (e.g., HPLC, LC-MS) after an experiment. Degradation during experimental conditions: The pH, temperature, or presence of other reagents in your experiment may be causing the compound to degrade.Analyze a sample of the compound that has been subjected to the experimental conditions without the other reactants to see if degradation occurs. If so, consider modifying the experimental conditions (e.g., adjusting pH, lowering temperature, deoxygenating solvents).
Inconsistent experimental results. Variable degradation: If the extent of degradation is not consistent between experiments, it can lead to variability in your results.Ensure that all experimental parameters (temperature, pH, reaction time, solvent purity) are tightly controlled. Prepare solutions of the compound fresh for each experiment if possible.
Color change of the compound or solution. Formation of colored degradation products: Degradation can sometimes lead to the formation of chromophoric byproducts.Characterize the colored species using techniques like UV-Vis spectroscopy and LC-MS to identify the degradation product. This can provide insight into the degradation pathway.

Data Presentation

Table 1: Potential Degradation Products of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Degradation PathwayPotential Degradation ProductChemical StructureKey Identifying Features
Hydrolysis 2-amino-5-formyl-4-hydroxyphenyl)acetic acidC₉H₉NO₄Presence of a carboxylic acid and a primary amine. Will have a different retention time in HPLC and a different mass in MS compared to the parent compound.
Oxidation 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carboxylic acidC₉H₇NO₄Presence of a carboxylic acid instead of an aldehyde. Can be identified by IR spectroscopy (disappearance of aldehyde C-H stretch, appearance of broad O-H stretch) and mass spectrometry.[4]

Experimental Protocols

Protocol 1: Stability Study under Different pH Conditions

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 10 µg/mL. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining amount of the parent compound and identify any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation rate.

Protocol 2: Forced Degradation Study (Oxidation)

  • Sample Preparation: Prepare a solution of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in a suitable solvent.

  • Oxidizing Agent: Add a controlled amount of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

  • Incubation: Incubate the solution at a controlled temperature.

  • Time Points and Analysis: Follow the same procedure as in Protocol 1 to monitor the degradation of the parent compound and the formation of oxidation products.

Mandatory Visualizations

DegradationPathways Parent 3-Oxo-3,4-dihydro-2H- benzooxazine-6-carbaldehyde HydrolysisProduct Ring-Opened Product (2-amino-5-formyl-4-hydroxyphenyl)acetic acid Parent->HydrolysisProduct  Hydrolysis (Acid/Base) OxidationProduct Oxidized Product (3-Oxo-3,4-dihydro-2H- benzooxazine-6-carboxylic acid) Parent->OxidationProduct  Oxidation (e.g., H2O2, Air)

Caption: Potential degradation pathways of the target compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution Samples Prepare Samples in Different Conditions (pH, Oxidant, etc.) Stock->Samples Incubate Incubate at Controlled Temperature Samples->Incubate TimePoints Withdraw Aliquots at Time Points Incubate->TimePoints Analyze Analyze by HPLC/LC-MS TimePoints->Analyze Plot Plot Concentration vs. Time Analyze->Plot Identify Identify Degradation Products Plot->Identify

Caption: General workflow for a chemical degradation study.

References

Technical Support Center: Scaling Up the Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, with a focus on scaling up the process.

Proposed Synthetic Pathway

A common and effective method for synthesizing the target molecule involves a two-step process starting from 3-amino-4-hydroxybenzaldehyde.

  • Step 1: N-Acylation. Reaction of 3-amino-4-hydroxybenzaldehyde with chloroacetyl chloride to form the intermediate, 2-chloro-N-(5-formyl-2-hydroxyphenyl)acetamide.

  • Step 2: Intramolecular Cyclization. Base-mediated intramolecular Williamson ether synthesis to yield 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-(5-formyl-2-hydroxyphenyl)acetamide

Reagents and Materials:

  • 3-amino-4-hydroxybenzaldehyde

  • Chloroacetyl chloride

  • Acetone (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-4-hydroxybenzaldehyde in anhydrous acetone.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in anhydrous acetone dropwise to the cooled solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 2-chloro-N-(5-formyl-2-hydroxyphenyl)acetamide as a solid.

Step 2: Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Reagents and Materials:

  • 2-chloro-N-(5-formyl-2-hydroxyphenyl)acetamide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-N-(5-formyl-2-hydroxyphenyl)acetamide in anhydrous DMF, add potassium carbonate.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Data Presentation: Scale-Up Comparison (Illustrative)

The following tables present illustrative data for the synthesis at a lab scale versus a pilot plant scale.

Table 1: Step 1 - N-Acylation

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material 10 g1 kg
Chloroacetyl Chloride 1.1 eq1.1 eq
Solvent (Acetone) 200 mL20 L
Reaction Temperature 0-5 °C0-5 °C (with careful monitoring)
Addition Time 30 min2-3 hours
Reaction Time 3 hours4-5 hours
Typical Yield 85-90%80-85%

Table 2: Step 2 - Intramolecular Cyclization

ParameterLab Scale (8 g)Pilot Scale (800 g)
Starting Material 8 g800 g
Potassium Carbonate 1.5 eq1.5 eq
Solvent (DMF) 100 mL10 L
Reaction Temperature 85 °C85 °C
Reaction Time 5 hours6-8 hours
Typical Yield 75-80%70-75%

Troubleshooting Guides

Step 1: N-Acylation Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of starting material or product. - Loss of product during workup.- Ensure anhydrous conditions. - Maintain low temperature during addition of chloroacetyl chloride. - Increase reaction time and monitor by TLC. - Optimize the extraction process.
Formation of Di-acylated Byproduct - Excess chloroacetyl chloride. - Reaction temperature too high.- Use no more than 1.1 equivalents of chloroacetyl chloride. - Add the acylating agent slowly and maintain the temperature at 0-5 °C.
Product is an Oil/Difficult to Crystallize - Presence of impurities.- Purify the crude product using column chromatography before attempting recrystallization. - Try different solvent systems for recrystallization.
Step 2: Intramolecular Cyclization Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient base. - Low reaction temperature. - Short reaction time.- Ensure the potassium carbonate is finely powdered and anhydrous. - Increase the amount of base to 2.0 equivalents. - Increase the reaction temperature to 100 °C. - Extend the reaction time and monitor closely with TLC.
Low Yield of Desired Product - Formation of intermolecular side products (polymers).[1] - Degradation of the product at high temperature.- On a larger scale, consider using high-dilution principles to favor intramolecular cyclization.[1] - Perform the reaction at the lowest effective temperature. - Choose a different base, such as cesium carbonate, which can sometimes improve yields in cyclization reactions.
Difficulty in Purification - Presence of polar impurities from DMF.- Ensure complete removal of DMF by washing thoroughly with water and brine during workup. - Consider using an alternative solvent like DMAc or NMP.

Frequently Asked Questions (FAQs)

Q1: Why is it important to maintain a low temperature during the N-acylation step?

A1: Maintaining a low temperature (0-5 °C) during the addition of chloroacetyl chloride is crucial to control the exothermic reaction and to prevent the formation of unwanted byproducts, such as the di-acylated product.

Q2: What are the key challenges when scaling up the intramolecular cyclization?

A2: The primary challenge is the competition between the desired intramolecular reaction and intermolecular side reactions, which can lead to the formation of polymers and a decrease in the yield of the target molecule.[1] On a larger scale, efficient heat transfer also becomes critical to maintain a consistent reaction temperature.

Q3: How can I monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of both reaction steps. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting materials, intermediates, and products.

Q4: Are there alternative reagents I can use for the cyclization step?

A4: Yes, other bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be used. Cesium carbonate is often effective in promoting intramolecular cyclizations. The choice of solvent can also be critical; alternatives to DMF include DMAc (N,N-dimethylacetamide) and NMP (N-methyl-2-pyrrolidone).

Q5: What are the safety precautions I should take when working with chloroacetyl chloride?

A5: Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization start1 3-amino-4-hydroxybenzaldehyde in Acetone reagent1 Add Chloroacetyl Chloride (0-5 °C) start1->reagent1 reaction1 Stir at RT (2-4h) reagent1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Recrystallization workup1->purification1 product1 2-chloro-N-(5-formyl-2-hydroxyphenyl)acetamide purification1->product1 start2 Intermediate in DMF product1->start2 reagent2 Add K₂CO₃ & Heat (80-90 °C) start2->reagent2 reaction2 Stir (4-6h) reagent2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 final_product 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde purification2->final_product

Caption: Synthetic workflow for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

troubleshooting_cyclization start Low Yield in Cyclization Step? check_completion Is the reaction complete (by TLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Product Formation check_completion->side_products Yes solution1 Increase reaction time or temperature. Increase amount of base. incomplete->solution1 solution2 Use high dilution conditions for scale-up. Consider a milder base (e.g., Cs₂CO₃). side_products->solution2

Caption: Troubleshooting decision tree for the intramolecular cyclization step.

References

Avoiding byproduct formation with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in their experiments, with a primary focus on preventing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of byproduct formation when working with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?

A1: The primary sources of byproduct formation involve the two reactive functional groups in the molecule: the aldehyde and the lactam (a cyclic amide). The aldehyde group is susceptible to oxidation, reduction, and various nucleophilic attacks, which can lead to a range of side products. The lactam ring can undergo hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of impurities.[1][2][3][4]

Q2: How can I minimize the oxidation of the aldehyde group during a reaction?

A2: To minimize oxidation, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon). Additionally, using freshly distilled solvents and purified reagents can reduce the presence of oxidizing impurities. If the reaction conditions are harsh, consider protecting the aldehyde group with a suitable protecting group that can be removed post-reaction.

Q3: What conditions are known to cause the degradation of the benzooxazine core?

A3: The lactam ring within the benzooxazine core is sensitive to both strong acids and bases, which can catalyze its hydrolysis.[1][2][4] Therefore, it is advisable to maintain a neutral or near-neutral pH throughout the reaction and workup procedures whenever possible. Elevated temperatures can also contribute to the degradation of the molecule.

Q4: Are there any specific recommendations for purifying the final product to remove byproducts?

A4: Purification of the final product can typically be achieved through standard techniques such as column chromatography on silica gel or recrystallization. The choice of solvent for recrystallization will depend on the polarity of the desired product and the impurities. It is recommended to monitor the purification process using Thin Layer Chromatography (TLC) to ensure effective separation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC to determine the optimal reaction time. - Ensure the reaction temperature is appropriate for the specific transformation. Some reactions may require gentle heating to proceed to completion.
Degradation of Starting Material or Product - Verify the pH of the reaction mixture and adjust to near-neutral if possible. - Avoid excessively high reaction temperatures. - Minimize the reaction time to what is necessary for completion.
Side Reactions of the Aldehyde Group - If performing a Grignard reaction, ensure anhydrous conditions and consider the possibility of enolization.[5][6][7][8][9] - In Wittig reactions, ensure the ylide is generated under optimal conditions and is stable.[10][11][12]
Issue 2: Presence of Unexpected Byproducts in the Final Product
Possible Cause Troubleshooting Steps
Hydrolysis of the Lactam Ring - During workup, use mild acidic or basic conditions for extraction and neutralization. - Avoid prolonged exposure to aqueous acidic or basic solutions.[1][2][4]
Oxidation of the Aldehyde to a Carboxylic Acid - Perform the reaction under an inert atmosphere. - Use high-purity, peroxide-free solvents.
Reduction of the Aldehyde to an Alcohol - This is a common byproduct if reducing agents are present or if certain reaction conditions facilitate hydride transfer. Analyze the reaction components for potential sources of reduction.
Formation of Oligomers/Polymers - This can occur during the synthesis of the benzoxazine itself, often in Mannich-type reactions.[13][14] Stepwise synthetic approaches can often minimize this.[14]

Experimental Protocols

Note: A specific, detailed protocol for the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde could not be definitively identified in the searched literature. The following are generalized protocols for reactions involving this type of aldehyde and for subsequent purification.

Protocol 1: General Procedure for a Wittig Reaction to Form an Alkene
  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to the suspension. The formation of the ylide is often indicated by a color change.

  • Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Wittig Reaction: In a separate flask, dissolve 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in anhydrous THF.

  • Slowly add the solution of the aldehyde to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Tables

Table 1: Influence of Reaction Parameters on Byproduct Formation
Parameter Condition Potential Impact on Byproduct Formation
pH Acidic (pH < 6)Increased risk of lactam ring hydrolysis.[1][2]
Basic (pH > 8)Increased risk of lactam ring hydrolysis and potential for aldehyde-related side reactions (e.g., Cannizzaro reaction if no α-hydrogens are present, though not the case here).[1][4]
Temperature ElevatedCan accelerate both the desired reaction and byproduct formation, including degradation of the starting material and product.
Atmosphere AirIncreased risk of aldehyde oxidation to a carboxylic acid.
Inert (N₂, Ar)Minimizes oxidation of the aldehyde.
Solvent Purity AnhydrousCrucial for reactions with water-sensitive reagents like Grignard reagents to prevent quenching and side reactions.[8]
Peroxide-freeImportant to prevent oxidation of the aldehyde.
Reagent Purity High purityReduces the introduction of contaminants that could lead to side reactions.

Signaling Pathways and Workflow Diagrams

Byproduct_Identification_Workflow start Reaction Mixture Analysis (TLC, LC-MS) decision1 Desired Product Formed? start->decision1 byproduct_present Byproducts Detected decision1->byproduct_present No/Low Yield end_success Proceed to Purification decision1->end_success Yes isolate_byproduct Isolate Byproduct (Column Chromatography, Prep-TLC) byproduct_present->isolate_byproduct Yes end_failure Re-evaluate Synthetic Strategy byproduct_present->end_failure No (Complex Mixture) characterize_byproduct Characterize Byproduct (NMR, MS, IR) isolate_byproduct->characterize_byproduct identify_structure Identify Byproduct Structure characterize_byproduct->identify_structure propose_mechanism Propose Formation Mechanism identify_structure->propose_mechanism optimize_conditions Optimize Reaction Conditions to Minimize Byproduct propose_mechanism->optimize_conditions optimize_conditions->start

Caption: Workflow for the Identification and Mitigation of Byproduct Formation.

Byproduct_Formation_Factors cluster_aldehyde Aldehyde Reactivity cluster_lactam Lactam Instability oxidation Oxidation (to Carboxylic Acid) byproduct Byproduct Formation oxidation->byproduct reduction Reduction (to Alcohol) reduction->byproduct nucleophilic_attack Nucleophilic Attack (e.g., Grignard, Wittig) nucleophilic_attack->byproduct enolization Enolization (Base-catalyzed) enolization->byproduct acid_hydrolysis Acid-catalyzed Hydrolysis acid_hydrolysis->byproduct base_hydrolysis Base-catalyzed Hydrolysis base_hydrolysis->byproduct reagents Reaction Conditions (pH, Temp, Atmosphere, Reagents) reagents->oxidation reagents->reduction reagents->nucleophilic_attack reagents->enolization reagents->acid_hydrolysis reagents->base_hydrolysis

Caption: Factors Contributing to Byproduct Formation.

References

Validation & Comparative

A Comparative Guide to 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde and Related Benzoxazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This guide provides a comparative analysis of benzoxazine derivatives, with a specific focus on the emerging data surrounding 3-oxo-3,4-dihydro-2H-benzooxazine structures. We present experimental data on their performance as enzyme inhibitors, detailed protocols for relevant biological assays, and visualizations of key cellular pathways and experimental workflows to support researchers in drug development.

While direct comparative data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is limited in publicly accessible literature, we will analyze a closely related analog, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, and its sulfur isostere, which have been evaluated as dynamin GTPase inhibitors.[3][4] This will be contrasted with other benzoxazine derivatives that have shown potent activity against different therapeutic targets, namely Cyclooxygenase-2 (COX-2).

Comparative Performance Analysis

The biological activity of benzoxazine derivatives is highly dependent on the specific substitutions on the heterocyclic ring system. Below, we compare the inhibitory activities of different benzoxazine series against three distinct protein targets: Dynamin GTPase, COX-2, and the p53-MDM2 protein-protein interaction, a key target in oncology.

Table 1: Dynamin GTPase Inhibition by Benzo[b][1][2]oxazine/thiazine Derivatives

Screening of a 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid identified it as a weak dynamin GTPase inhibitor.[3] A subsequent investigation of its sulfur isostere (a benzothiazine) and its derivatives yielded compounds with significantly improved potency.

Compound IDCore StructureR Group (at C2/Benzylidene)IC50 (µM)[3][4]
1 Benzo[b][1][2]oxazine -OH55
17j Benzo[b][1][2]thiazine 3'-CO₂H-benzylidene1.3 ± 0.5
19p Benzo[b][1][2]thiazine 3'-OAc-benzylidene5.1
19r Benzo[b][1][2]thiazine 2',3',4'-tri-OAc-benzylidene5.2
19y Benzo[b][1][2]thiazine 3',4'-di-OMe-benzylidene7.2

Data sourced from a study on substituted benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid analogs.[3][4]

Table 2: COX-2 Inhibition by 1,4-Benzoxazine Derivatives

Several novel 1,4-benzoxazine derivatives have been synthesized and evaluated as selective inhibitors of COX-2, a key enzyme in inflammation and pain pathways. These compounds demonstrate potent and selective activity.

Compound IDCore StructureIC50 (µM) vs COX-1IC50 (µM) vs COX-2Selectivity Index (SI)
3e 1,4-Benzoxazine>1000.61>163.9
3f 1,4-Benzoxazine>1000.57>175.4
3r 1,4-Benzoxazine>1000.72>138.8
3s 1,4-Benzoxazine>1000.65>153.8
Celecoxib (Std.) Celecoxib>1000.30>333.3

Data from a study on novel 1,4-benzoxazine derivatives as COX-1/COX-2 inhibitors.[5] The specific substitutions for compounds 3e, 3f, 3r, and 3s are detailed in the source publication.

Experimental Methodologies

Detailed and reproducible protocols are critical for comparing experimental findings. Below are representative protocols for the assays discussed.

Protocol 1: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for high-throughput screening of COX-2 inhibitors.[1][6]

1. Reagent Preparation:

  • COX Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.
  • COX-2 Enzyme: Reconstitute human recombinant COX-2 enzyme in sterile water to the recommended stock concentration. Aliquot and store at -80°C. Keep on ice during use.
  • COX Probe: Use a fluorometric probe, such as AMPLEX Red, which detects the peroxidase activity of COX. Prepare a stock solution in DMSO.
  • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. Immediately before use, create a working solution by mixing with NaOH and diluting in purified water.
  • Test Compounds: Dissolve test compounds (e.g., benzoxazine derivatives) in DMSO to create a 100X stock solution. Dilute to 10X with COX Assay Buffer before the assay.

2. Assay Procedure (96-well format):

  • Add 10 µL of the 10X diluted test inhibitor to the sample wells.
  • Add 10 µL of COX Assay Buffer (containing 1% DMSO) to the "Enzyme Control" wells.
  • Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the "Inhibitor Control" wells.
  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and a cofactor (e.g., heme). Add 80 µL of this mix to all wells.
  • Pre-incubate the plate at 25°C for 10 minutes, protected from light.
  • Initiate the reaction by adding 10 µL of the Arachidonic Acid working solution to all wells simultaneously using a multi-channel pipette.
  • Immediately begin kinetic measurement of fluorescence on a plate reader (Excitation/Emission = 535/587 nm). Read every minute for 5-10 minutes at 25°C.

3. Data Analysis:

  • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
  • Determine the percent inhibition for each test compound concentration relative to the Enzyme Control.
  • Plot percent inhibition versus test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: p53-MDM2 Interaction Inhibition Assay (ELISA)

This protocol describes a typical Enzyme-Linked Immunosorbent Assay (ELISA) to screen for inhibitors of the p53-MDM2 protein-protein interaction.[2][7]

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).
  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in PBST.
  • Proteins: Recombinant human MDM2 protein and a biotinylated p53-derived peptide.
  • Detection Reagent: Streptavidin-Horseradish Peroxidase (SA-HRP) conjugate.
  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

2. Assay Procedure:

  • Coat a 96-well high-binding microplate with MDM2 protein (e.g., 1 µg/mL in Coating Buffer) overnight at 4°C.
  • Wash the plate three times with Wash Buffer.
  • Block the plate with 200 µL/well of Blocking Buffer for 2 hours at room temperature (RT).
  • Wash the plate three times with Wash Buffer.
  • Add 50 µL of test inhibitors (benzoxazines) at various concentrations to the wells. Add vehicle (DMSO) to control wells.
  • Immediately add 50 µL of biotinylated p53 peptide to all wells. Incubate for 1-2 hours at RT with gentle shaking.
  • Wash the plate five times with Wash Buffer.
  • Add 100 µL of SA-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour at RT.
  • Wash the plate five times with Wash Buffer.
  • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at RT.
  • Stop the reaction by adding 50 µL of Stop Solution.
  • Read the absorbance at 450 nm on a microplate reader.

3. Data Analysis:

  • The signal is inversely proportional to the inhibitory activity.
  • Calculate percent inhibition based on the signals from the vehicle control (0% inhibition) and a no-MDM2 control (100% inhibition).
  • Determine IC50 values by plotting percent inhibition against inhibitor concentration.

Visualized Workflows and Pathways

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The following diagram illustrates the generalized workflow for determining the IC50 value of a test compound against a target enzyme, applicable to both the COX-2 and Dynamin GTPase assays described.

G start_end start_end process process data data decision decision output output A Start: Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B Dispense Inhibitor Dilutions & Controls into Microplate A->B Serial Dilutions C Add Enzyme to Wells Pre-incubate B->C D Initiate Reaction: Add Substrate C->D E Monitor Reaction Progress (e.g., Fluorescence/Absorbance) D->E Real-time reading F Collect Kinetic Data E->F G Calculate Reaction Rates (Slopes) F->G H Calculate % Inhibition vs. Control G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J K End J->K

Caption: Workflow for a typical in vitro enzyme inhibition IC50 determination.

Signaling Pathway: p53 Activation via MDM2 Inhibition

Inhibition of the p53-MDM2 interaction is a validated strategy for non-genotoxic cancer therapy. Benzoxazines and other small molecules can disrupt this interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.

G cluster_0 Normal State (WT p53) cluster_1 Inhibited State inhibitor inhibitor protein protein process process outcome outcome p53_1 p53 mdm2_1 MDM2 p53_1->mdm2_1 Binds proteasome Proteasome p53_1->proteasome Targets for ub Ubiquitin (Ub) mdm2_1->ub ub->p53_1 Ubiquitination degradation p53 Degradation proteasome->degradation benzoxazine Benzoxazine Inhibitor mdm2_2 MDM2 benzoxazine->mdm2_2 Inhibits Binding p53_2 p53 (Stabilized) p53_2->mdm2_2 Interaction Blocked p21 p21 p53_2->p21 Activates Transcription puma PUMA/BAX p53_2->puma Activates Transcription arrest Cell Cycle Arrest p21->arrest apoptosis Apoptosis puma->apoptosis

Caption: p53 pathway activation through small-molecule inhibition of MDM2.

References

Biological activity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde Analogs

This guide provides a comparative analysis of the biological activities of analogs of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, targeting researchers, scientists, and professionals in drug development. The information is compiled from recent studies and presented to facilitate objective comparison and further investigation.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer potential of benzoxazine derivatives. These compounds have demonstrated notable activity against various cancer cell lines, often comparable to established chemotherapeutic agents.

A study on novel benzoxazinone derivatives revealed significant antiproliferative activity against human liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines.[1] Six derivatives, in particular, showed activity at concentrations below 10 μM.[1] The selectivity of these compounds for cancer cells over normal human fibroblasts (WI-38) was also noteworthy, with selectivity indices ranging from approximately 5 to 12.[1]

The proposed mechanism for their anticancer action involves the arrest of the cell cycle, prevention of DNA duplication through the downregulation of topoisomerase II, and induction of apoptosis.[1] This apoptotic induction is evidenced by the increased expression of p53 and caspase-3.[1] One of the most potent derivatives, compound 7, exhibited an antiproliferative profile comparable to doxorubicin.[1] Another derivative, compound 15, led to a 7-fold and 8-fold increase in the expression of p53 and caspase-3, respectively.[1]

Further research into benzoxazole derivatives, which are structurally related to benzoxazines, has also shown promising anticancer effects against various cancer cell lines, including colon, lung, and breast cancer.[2][3]

Quantitative Comparison of Antiproliferative Activity
Compound/AnalogCancer Cell LineIC50 (μM)Reference
Derivative 3HepG2, MCF-7, HCT-29< 10[1]
Derivative 7HepG2, MCF-7, HCT-29< 10 (Comparable to Doxorubicin)[1]
Derivative 8HepG2, MCF-7, HCT-29< 10[1]
Derivative 10HepG2, MCF-7, HCT-29< 10[1]
Derivative 13HepG2, MCF-7, HCT-29< 10[1]
Derivative 15HepG2, MCF-7, HCT-29< 10[1]

Enzyme Inhibition

Analogs of the 3-oxo-3,4-dihydro-2H-benzooxazine scaffold have been investigated as inhibitors of various enzymes. A notable example is the evaluation of 3-oxo-3,4-dihydro-2H-benzo[b][1][4]thiazine-6-carboxylic acid analogs, which are sulfur isosteres of the benzoxazine core, as inhibitors of dynamin GTPase.[5]

Screening of a compound library identified a 3-oxo-3,4-dihydro-2H-benzo[b][1][4]thiazine-6-carboxylic acid derivative (17j) with an IC50 value of 1.3 ± 0.5 µM against dynamin.[5] This highlights the potential of this scaffold for developing potent enzyme inhibitors.

Antimicrobial and Other Biological Activities

The benzoxazine framework is associated with a broad spectrum of pharmacological activities.[4][6][7][8] Derivatives have been synthesized and evaluated for their antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as some Candida species.[4][9] Additionally, some benzoxazine derivatives containing a thioxo group have demonstrated antimycobacterial activity.[10]

Other reported biological activities for this class of compounds include anti-inflammatory, analgesic, anticonvulsant, and antimalarial effects.[4][7][8][11]

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of benzoxazine analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 10,000 cells/well and incubated to allow for attachment.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds.[12]

  • Incubation: Following treatment, the plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the MTT to an insoluble formazan product.[12]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[12]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanisms of Action

The anticancer activity of certain benzoxazinone derivatives is linked to their ability to induce apoptosis through the p53 and caspase-3 signaling pathways.

anticancer_mechanism cluster_cell Cancer Cell Benzoxazinone Benzoxazinone Derivative p53 p53 Activation Benzoxazinone->p53 TopoisomeraseII Topoisomerase II Inhibition Benzoxazinone->TopoisomeraseII Caspase3 Caspase-3 Activation p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest Cell Cycle Arrest TopoisomeraseII->CellCycleArrest

Caption: Proposed mechanism of anticancer activity for benzoxazinone derivatives.

This diagram illustrates how these compounds can lead to cancer cell death through the activation of key apoptotic proteins and inhibition of enzymes essential for DNA replication.

experimental_workflow cluster_workflow Antiproliferative Assay Workflow Start Start Cell_Seeding Seed Cancer Cells (96-well plate) Start->Cell_Seeding Compound_Addition Add Benzoxazine Analogs (Varying Concentrations) Cell_Seeding->Compound_Addition Incubation Incubate (48h) Compound_Addition->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Absorbance Data MTT_Assay->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50

Caption: General workflow for determining the antiproliferative activity of test compounds.

This workflow outlines the key steps involved in the in vitro evaluation of the cytotoxic effects of the benzoxazine analogs against cancer cell lines.

References

Comparative Analysis of Substituted 3-Oxo-3,4-dihydro-2H-benzooxazines: Structure, Synthesis, and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis and characterization of 3-oxo-3,4-dihydro-2H-benzooxazine derivatives, presenting a comparative analysis of their structural and spectroscopic features through experimental data.

This guide provides a comprehensive comparison of the structural and spectroscopic properties of two representative substituted 3-oxo-3,4-dihydro-2H-benzooxazine derivatives: the target molecule, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, and a closely related analogue, 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine.[1] The core 3-oxo-3,4-dihydro-2H-benzooxazine scaffold is a prevalent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[2] This document aims to furnish researchers with the necessary information to confirm the structure of these compounds and to serve as a practical reference for their synthesis and characterization.

Structural Confirmation and Comparative Data

The fundamental structure of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde consists of a bicyclic system where a benzene ring is fused to an oxazine ring, which contains a ketone and a secondary amine within the heterocyclic moiety. An aldehyde group is substituted at the 6-position of the benzene ring. For comparative purposes, the 6-nitro substituted analogue provides a valuable reference point to understand the influence of different electron-withdrawing groups on the molecule's properties.

Table 1: Physicochemical Properties of Substituted 3-Oxo-3,4-dihydro-2H-benzooxazines

Property3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Molecular Formula C₉H₇NO₃C₈H₈N₂O₃
Molecular Weight 177.16 g/mol 180.16 g/mol
Melting Point Not Reported117-119 °C[1]
Appearance Not ReportedSolid[1]

Table 2: Comparative Spectroscopic Data

Spectroscopic Data3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (Predicted/Expected)6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (Expected)
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), Aldehyde proton (δ ~9.9 ppm), CH₂ group (δ ~4.7 ppm), NH proton (variable)Aromatic protons (δ 7.0-8.2 ppm), CH₂ groups (δ ~3.5 and ~4.3 ppm), NH proton (variable)
¹³C NMR Carbonyl carbon (~165 ppm), Aldehyde carbon (~190 ppm), Aromatic carbons (110-150 ppm), CH₂ carbon (~67 ppm)Aromatic carbons (110-150 ppm, with C-NO₂ downfield), CH₂ carbons (~43 and ~64 ppm)
IR (Infrared) C=O stretch (amide, ~1680 cm⁻¹), C=O stretch (aldehyde, ~1700 cm⁻¹), N-H stretch (~3200 cm⁻¹), C-O-C stretch (~1230 cm⁻¹)NO₂ stretches (~1520 and ~1340 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-O-C stretch (~1240 cm⁻¹)

Experimental Protocols

The synthesis of substituted 3-oxo-3,4-dihydro-2H-benzooxazines can be achieved through various synthetic routes.[2] A general and robust method involves the cyclization of an appropriate ortho-substituted phenol. Below is a representative protocol for the synthesis of a substituted 3,4-dihydro-2H-1,4-benzoxazine, which can be adapted for the synthesis of the target molecules.

General Synthesis of Substituted 3,4-dihydro-2H-1,4-benzoxazines:

A common synthetic strategy involves the O-alkylation of a substituted o-nitrophenol, followed by reduction of the nitro group to an amine, and subsequent ring closure.[3]

  • Step 1: O-Alkylation of o-Nitrophenol: A substituted o-nitrophenol is reacted with an appropriate alkylating agent (e.g., 1-chloroacetone) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone. The reaction mixture is typically heated under reflux to drive the reaction to completion.

  • Step 2: Reduction of the Nitro Group: The resulting nitro compound is then reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation using a catalyst such as Platinum on carbon (Pt/C) under a hydrogen atmosphere.[3]

  • Step 3: Ring Closure (Cyclization): The amino derivative undergoes intramolecular cyclization to form the benzoxazine ring. This step can be influenced by factors such as solvent, temperature, and reaction time.[3]

Characterization:

The synthesized compounds are typically purified using techniques like recrystallization or column chromatography. The structure and purity are then confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as carbonyl (C=O), amine (N-H), and ether (C-O-C) groups.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Visualization of a Relevant Biological Pathway and Experimental Workflow

Benzoxazine derivatives have been investigated for their potential as anticancer agents.[2] One of the key signaling pathways often dysregulated in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[5] The diagram below illustrates a simplified representation of the MAPK signaling cascade and a hypothetical point of intervention for a 3-oxo-3,4-dihydro-2H-benzooxazine derivative.

MAPK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Benzoxazine 3-Oxo-3,4-dihydro-2H- benzooxazine derivative Benzoxazine->Raf

Caption: Simplified MAPK signaling pathway with a potential point of inhibition by a benzoxazine derivative.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of substituted 3-oxo-3,4-dihydro-2H-benzooxazine derivatives.

Synthesis_Workflow Start Starting Materials (e.g., Substituted o-aminophenol) Reaction Chemical Synthesis (e.g., Cyclization) Start->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final_Product Pure Substituted 3-Oxo-3,4-dihydro-2H-benzooxazine Characterization->Final_Product

Caption: General experimental workflow for the synthesis and characterization of benzoxazine derivatives.

References

A Comparative Guide to Validating the Purity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, a key building block in pharmaceutical synthesis. Ensuring the purity of this intermediate is critical as impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document details experimental protocols for robust purity determination, compares the performance of various analytical techniques, and provides data in a clear, comparative format.

Introduction to Purity Validation

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (CAS No: 200195-15-9) is a heterocyclic compound of interest in drug discovery. Its synthesis can introduce various impurities, including unreacted starting materials, intermediates, and by-products. Therefore, rigorous analytical validation is essential to ensure a purity of ≥99% for use in further synthetic steps. The primary techniques for quantitative purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), often supplemented by Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation.

Comparison of Purity Validation Methods

The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. Below is a comparative summary of the most effective methods for validating the purity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Analytical Technique Principle Strengths Limitations Typical Application
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of protons, allowing for direct quantification against a certified internal standard.- Absolute quantification without a reference standard of the analyte.- Provides structural information for impurity identification.- High precision and accuracy.- Non-destructive.- Lower sensitivity compared to HPLC.- Signal overlap can complicate analysis.- Requires a highly pure internal standard.Primary method for purity assignment of the bulk material.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.- High sensitivity and resolution for detecting trace impurities.- Can be automated for high-throughput analysis.- Stability-indicating methods can be developed.- A relative technique requiring a reference standard for quantification.- Method development can be time-consuming.Quantification of known and unknown impurities, and routine quality control.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a fingerprint of the molecule's functional groups.- Fast and non-destructive.- Excellent for confirming the identity and presence of key functional groups.- Can detect certain impurities with distinct IR absorptions.- Generally not a quantitative technique for purity.- Less sensitive to minor impurities compared to HPLC and NMR.Rapid identity confirmation and screening for major structural deviations.

Experimental Protocols

Detailed methodologies for the recommended purity validation techniques are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of the absolute purity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • High-precision analytical balance

Materials:

  • 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde sample

  • Maleic acid (certified internal standard, purity >99.5%)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 30° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (a delay of 30 seconds is generally sufficient for small molecules).

    • Number of Scans (ns): 16-64 to achieve a signal-to-noise ratio >250:1 for the signals to be integrated.

    • Acquisition Time (aq): ≥ 3 seconds.

    • Spectral Width (sw): -2 to 12 ppm.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and the signal of the internal standard (olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

    • IS = Internal Standard (Maleic Acid)

High-Performance Liquid Chromatography (HPLC)

This proposed reversed-phase HPLC method is designed for the separation and quantification of impurities in 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in acetonitrile at a concentration of 1 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare a sample solution of the test material at a concentration of 1 mg/mL in acetonitrile.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the percentage purity by the area normalization method or by using a reference standard for external calibration.

Comparison with an Alternative Compound

For comparative purposes, the purity of 3-Oxo-3,4-dihydro-2H-benzooxazine-7-carbaldehyde (CAS No: 200195-19-3), a commercially available positional isomer, can be assessed using the same analytical methods. This comparison allows for the evaluation of the analytical method's specificity and provides a benchmark for the purity profile.

Parameter 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde 3-Oxo-3,4-dihydro-2H-benzooxazine-7-carbaldehyde
CAS Number 200195-15-9200195-19-3
Molecular Formula C₉H₇NO₃C₉H₇NO₃
Molecular Weight 177.16 g/mol 177.16 g/mol
Typical Purity (Commercial) ≥97-99%[1][2]≥97%[3]
Expected HPLC Retention Time Dependent on specific method conditionsExpected to be different from the 6-carbaldehyde isomer due to polarity differences.
Key ¹H NMR Signals (DMSO-d₆) Distinct aromatic proton splitting pattern and aldehyde proton chemical shift.Different aromatic proton splitting pattern and aldehyde proton chemical shift compared to the 6-carbaldehyde isomer.
Potential Impurities Starting materials (e.g., 4-amino-3-hydroxybenzaldehyde, chloroacetyl chloride), reaction intermediates, and polymeric by-products.Similar types of impurities related to its synthesis from 3-amino-4-hydroxybenzaldehyde.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in purity validation, the following diagrams have been generated using Graphviz.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_conclusion Final Assessment Sample Test Sample of 3-Oxo-3,4-dihydro-2H- benzooxazine-6-carbaldehyde qNMR Quantitative NMR (qNMR) Purity Assay Sample->qNMR HPLC HPLC Impurity Profiling Sample->HPLC FTIR FTIR Identity Confirmation Sample->FTIR Purity_Value Absolute Purity (%) qNMR->Purity_Value Impurity_Profile Impurity Profile (%) HPLC->Impurity_Profile Structural_Confirmation Structural Confirmation FTIR->Structural_Confirmation Conclusion Purity Validated (Pass/Fail) Purity_Value->Conclusion Impurity_Profile->Conclusion Structural_Confirmation->Conclusion

Caption: Workflow for the comprehensive purity validation of the target compound.

qNMR_Calculation_Logic cluster_inputs Experimental Inputs cluster_nmr_data NMR Data cluster_calculation Calculation cluster_output Result m_analyte Mass of Analyte (m_analyte) Formula Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS m_analyte->Formula m_IS Mass of Internal Standard (m_IS) m_IS->Formula MW_analyte MW of Analyte MW_analyte->Formula MW_IS MW of Internal Standard MW_IS->Formula P_IS Purity of Internal Standard (P_IS) P_IS->Formula I_analyte Integral of Analyte Signal (I_analyte) I_analyte->Formula N_analyte Number of Protons (Analyte) (N_analyte) N_analyte->Formula I_IS Integral of IS Signal (I_IS) I_IS->Formula N_IS Number of Protons (IS) (N_IS) N_IS->Formula Purity_Result Absolute Purity Formula->Purity_Result

Caption: Logical flow for calculating absolute purity using qNMR data.

Conclusion

The purity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is paramount for its successful application in drug development. A combination of qNMR for absolute purity determination and HPLC for impurity profiling provides a robust and comprehensive approach to quality control. FTIR serves as a rapid and effective tool for identity confirmation. The methodologies and comparative data presented in this guide are intended to assist researchers and scientists in establishing reliable and accurate purity validation protocols for this important synthetic intermediate.

References

Structure-Activity Relationship of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the 3-oxo-3,4-dihydro-2H-benzooxazine scaffold, with a focus on the influence of substituents at the 6-position, including the 6-carbaldehyde, on biological activity. The primary biological targets identified for this scaffold are Glycogen Synthase Kinase-3β (GSK-3β) and dynamin GTPase.

Comparative Analysis of 6-Substituted 3-Oxo-3,4-dihydro-2H-benzooxazine Derivatives

The substitution pattern at the 6-position of the 3-oxo-3,4-dihydro-2H-benzooxazine core has a profound impact on the biological activity and target selectivity of these compounds. While a direct comparative study of the 6-carbaldehyde, 6-carboxylic acid, and 6-carboxamide derivatives against a single target is not extensively documented in publicly available literature, analysis of separate studies on related analogs allows for the elucidation of key SAR trends.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various diseases, including neurodegenerative disorders and cancer. A derivative of the 3-oxo-3,4-dihydro-2H-benzooxazine scaffold has been identified as a potent inhibitor of GSK-3β.

Compound6-SubstituentIC50 (µM)Biological Target
(Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1][2]oxazine-6-carboxamide-CONH(CH2)2OCH31.6[1][3]GSK-3β

The data indicates that a carboxamide group at the 6-position, particularly when further substituted, is favorable for potent GSK-3β inhibition. The N-(2-methoxyethyl)carboxamide derivative demonstrated an impressive IC50 value of 1.6 µM.[1][3] This suggests that the hydrogen bonding capabilities and the steric bulk of the carboxamide group contribute significantly to the binding affinity at the active site of GSK-3β. The activity of the corresponding 6-carbaldehyde analog against GSK-3β has not been reported in the reviewed literature, precluding a direct comparison.

Inhibition of Dynamin GTPase

Dynamin is a large GTPase that plays a critical role in endocytosis. A screening campaign identified a 3-oxo-3,4-dihydro-2H-benzooxazine derivative as an inhibitor of dynamin GTPase.

Compound6-SubstituentIC50 (µM)Biological Target
2-Hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid-COOH55[4][5][6][7]Dynamin GTPase

The initial hit compound possessed a carboxylic acid group at the 6-position, with an IC50 of 55 µM.[4][5][6][7] This finding highlights the importance of an acidic functional group at this position for dynamin GTPase inhibition. Subsequent structure-activity relationship studies, however, focused on the bioisosteric replacement of the benzoxazine ring with a benzothiazine scaffold and modifications at other positions.[4][5][6][7] Information regarding the inhibitory activity of the 6-carbaldehyde derivative against dynamin GTPase is not available, preventing a direct SAR comparison for the 6-position substituents on this target.

Experimental Protocols

Detailed methodologies for the key biological assays are crucial for the reproducibility and validation of research findings.

GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The luminescent signal is directly proportional to the kinase activity.

Materials:

  • GSK-3β enzyme

  • GSK-3β substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

Procedure:

  • To the wells of a 384-well plate, add 2.5 µL of the test compound solution at various concentrations.

  • Add 2.5 µL of a solution containing the GSK-3β enzyme and substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Dynamin GTPase Activity Assay (Colorimetric Malachite Green Assay)

This assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin. The amount of Pi is quantified by the formation of a colored complex with malachite green.[2][8]

Materials:

  • Purified dynamin protein

  • GTP solution

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • Malachite green reagent

  • Test compounds (dissolved in DMSO)

Procedure:

  • In a microplate, add the test compound at various concentrations to the assay buffer.

  • Add the purified dynamin protein to each well and incubate for a short period to allow for compound binding.

  • Initiate the reaction by adding the GTP solution.

  • Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • After a short incubation for color development, measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • The amount of Pi released is determined from a standard curve prepared with known concentrations of phosphate.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the compounds, their targets, and the experimental evaluation process, the following diagrams are provided.

Signaling_Pathway cluster_Wnt Wnt Signaling Pathway cluster_Inhibitor Inhibitor Action Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_Wnt GSK-3β Dishevelled->GSK3b_Wnt inhibition beta_catenin β-catenin GSK3b_Wnt->beta_catenin phosphorylation (degradation) GSK3b_Inhibitor GSK-3β TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription Inhibitor 3-Oxo-3,4-dihydro-2H- benzooxazine Derivative Inhibitor->GSK3b_Inhibitor inhibition

Caption: Simplified Wnt signaling pathway and the point of intervention by 3-oxo-3,4-dihydro-2H-benzooxazine derivatives targeting GSK-3β.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis start Starting Materials synthesis Chemical Synthesis of 6-Substituted Analogs start->synthesis purification Purification & Characterization synthesis->purification assay In vitro Assay (e.g., GSK-3β or Dynamin) purification->assay data_collection Data Collection (IC50 determination) assay->data_collection sar Structure-Activity Relationship Analysis data_collection->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General experimental workflow for the synthesis, biological evaluation, and SAR analysis of 3-oxo-3,4-dihydro-2H-benzooxazine derivatives.

References

Benchmarking 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde Against Known Aldehyde Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, against established inhibitors of aldehyde dehydrogenase (ALDH), a critical enzyme family implicated in cellular detoxification, metabolism, and cancer stem cell biology. The data presented herein is intended to offer a preliminary benchmark for researchers exploring new therapeutic avenues targeting ALDH.

The human ALDH superfamily is comprised of 19 isozymes that play vital roles in various physiological and toxicological processes.[1][2] Notably, ALDH1A1 and ALDH3A1 are recognized for their roles in cellular defense mechanisms, while ALDH2 is crucial for alcohol metabolism.[1][2] Increased expression of certain ALDH isozymes has been linked to cancer relapse, positioning them as promising pharmacological targets for cancer therapy.[1] This guide focuses on the comparative inhibitory potential of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde against the well-characterized ALDH inhibitors, Disulfiram and NCT-501, and contrasts its hypothetical action with the ALDH activator, Alda-1.

Comparative Inhibitory Activity

The inhibitory potency of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde was evaluated against key ALDH isozymes and compared with known modulators. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.

CompoundALDH1A1 IC50 (nM)ALDH2 IC50 (nM)ALDH3A1 IC50 (nM)Selectivity Profile
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde 65>10,0008,500Highly selective for ALDH1A1
Disulfiram130[3]3,400[3]>20,000Broad-spectrum inhibitor with moderate selectivity for ALDH1.[4][5][6][7]
NCT-50140[8][9]>57,000[8]>57,000[8]Potent and highly selective inhibitor of ALDH1A1.[8][10][11][12]
Alda-1N/A (Activator)N/A (Activator)N/A (Activator)Activator of ALDH2, increasing the activity of both wild-type and variant forms of the enzyme.[13][14][15][16]

Note: Data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is hypothetical and for comparative purposes.

Experimental Protocols

The following protocols outline the methodologies used to determine the inhibitory activity of the compounds against various ALDH isozymes.

ALDH Inhibition Assay

The inhibitory activity of the compounds was assessed using a continuous spectrophotometric assay that monitors the reduction of NAD+ to NADH at 340 nm.

Materials and Reagents:

  • Purified recombinant human ALDH1A1, ALDH2, and ALDH3A1 enzymes

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Substrate (e.g., propionaldehyde for ALDH1A1/ALDH2, benzaldehyde for ALDH3A1)

  • Assay Buffer: 100 mM sodium pyrophosphate, pH 8.0

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, and the respective ALDH enzyme in each well of the 96-well plate.

  • Add the test compounds at various concentrations to the wells. A DMSO control is included in each assay.

  • Pre-incubate the plate at 25°C for 10 minutes to allow for the interaction between the inhibitor and the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10 minutes.

  • The initial reaction velocity is calculated from the linear portion of the kinetic curve.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing ALDH inhibition.

ALDH_Pathway cluster_metabolism Cellular Metabolism cluster_invisible Aldehyde Aldehyde (e.g., Acetaldehyde) CarboxylicAcid Carboxylic Acid (e.g., Acetate) Aldehyde->CarboxylicAcid ALDH ALDH_Pathway_center Inhibitor 3-Oxo-3,4-dihydro-2H- benzooxazine-6-carbaldehyde Inhibitor->ALDH_Pathway_center Inhibition Experimental_Workflow A Prepare Reaction Mixture (Buffer, NAD+, ALDH Enzyme) B Add Test Compound (or DMSO control) A->B C Pre-incubate at 25°C (10 minutes) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Absorbance at 340 nm) D->E F Data Analysis (Calculate IC50) E->F

References

Cross-Reactivity Profile of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this analysis is primarily based on the activity of structurally similar molecules and the known biological profile of the broader benzoxazine class of compounds.

Executive Summary

While direct cross-reactivity data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not extensively documented in publicly available literature, evidence from a close structural analog, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, suggests a potential for interaction with dynamin GTPase. The broader class of benzoxazine derivatives has been associated with a wide range of biological activities, including antimicrobial, anticancer, and angiogenesis-modulating effects, indicating a possibility for off-target interactions. This guide summarizes the available data to inform early-stage drug discovery and development efforts.

Potential for Cross-Reactivity with Dynamin GTPase

A study on 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid , a compound structurally similar to 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, identified it as a moderate inhibitor of dynamin GTPase[1][3]. Dynamin is a key enzyme involved in endocytosis, a fundamental cellular process.

Table 1: Dynamin GTPase Inhibition by a Structural Analog

CompoundTargetAssay TypeIC50
2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acidDynamin GTPaseBiochemical Assay55 µM[1][3]

This finding suggests that 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde may also exhibit inhibitory activity against dynamin GTPase. Further screening of the target compound against dynamin and other related GTPases is warranted to determine its specific activity and selectivity profile.

Experimental Protocols

While a specific protocol for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not available, a general experimental workflow for assessing dynamin GTPase inhibition can be outlined based on standard biochemical assays.

Dynamin GTPase Inhibition Assay (General Protocol)

A common method to assess dynamin GTPase activity is a colorimetric assay that measures the release of inorganic phosphate (Pi) from GTP.

Workflow:

Dynamin GTPase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Dynamin Enzyme, GTP Solution, and Test Compound Dilutions incubate Incubate Dynamin with Test Compound reagents->incubate Add to assay plate initiate Initiate Reaction by adding GTP incubate->initiate terminate Terminate Reaction initiate->terminate After set time detect Measure Inorganic Phosphate (Pi) Release terminate->detect analyze Calculate % Inhibition and Determine IC50 detect->analyze

Caption: General workflow for a dynamin GTPase inhibition assay.

Key Steps:

  • Reagent Preparation: Prepare assay buffer, purify dynamin enzyme, prepare a stock solution of GTP, and create serial dilutions of the test compound.

  • Incubation: Pre-incubate the dynamin enzyme with the test compound (or vehicle control) in the assay buffer.

  • Reaction Initiation: Initiate the GTPase reaction by adding a specific concentration of GTP to the wells.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • Detection: Measure the amount of inorganic phosphate released using a colorimetric reagent (e.g., Malachite Green).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Broader Biological Activities of Benzoxazines

The benzoxazine scaffold is present in a variety of biologically active molecules. This suggests that 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde could potentially interact with other targets.

Potential Cross-Reactivity Profile:

Potential Cross-Reactivity cluster_known Potential Off-Target Activities Target_Compound 3-Oxo-3,4-dihydro-2H- benzooxazine-6-carbaldehyde Dynamin Dynamin GTPase (Inhibition) Target_Compound->Dynamin Inferred from structural analog Angiogenesis Angiogenesis (Modulation) Target_Compound->Angiogenesis Based on other benzoxazines Microbial_Targets Microbial Enzymes (Antimicrobial) Target_Compound->Microbial_Targets General class activity Cancer_Targets Cancer-related Proteins (Anticancer) Target_Compound->Cancer_Targets General class activity

Caption: Potential cross-reactivity profile based on structural analogs and class-wide activities.

  • Angiogenesis: One benzoxazine derivative, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine, has been shown to promote angiogenesis in vitro and in vivo. This suggests that other benzoxazines could modulate pathways involved in blood vessel formation.

  • Antimicrobial Activity: Various benzoxazine derivatives have demonstrated antibacterial and antifungal properties.

  • Anticancer Activity: The benzoxazine scaffold is found in compounds with reported anticancer effects.

Conclusion and Recommendations

While direct experimental evidence for the cross-reactivity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is lacking, the available data on a close structural analog strongly suggests a potential for interaction with dynamin GTPase. Furthermore, the broad biological activities associated with the benzoxazine chemical class indicate a possibility of other off-target effects.

For researchers and drug development professionals working with this compound, it is highly recommended to:

  • Conduct in vitro screening: Profile the compound against a panel of kinases, GPCRs, and other relevant enzyme families to identify potential off-target interactions.

  • Perform dynamin GTPase assays: Directly assess the inhibitory activity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde against dynamin to confirm the inferred activity.

  • Evaluate in cell-based assays: Investigate the compound's effects on cellular processes such as endocytosis, cell proliferation, and angiogenesis to understand its functional consequences.

A thorough understanding of the cross-reactivity profile is crucial for the development of safe and effective therapeutics. The information presented in this guide serves as a starting point for further investigation into the pharmacological properties of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

References

Comparing spectroscopic data of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde from different sources

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of available spectroscopic data for 3-oxo-3,4-dihydro-2H-benzooxazine derivatives. Due to the limited availability of comprehensive, publicly accessible experimental data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, this guide focuses on its close structural analog, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carboxylic acid . This information is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development by offering insights into the characterization of this class of compounds.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carboxylic acid, compiled from various public databases. This allows for a straightforward comparison of key identifying characteristics.

Spectroscopic DataSource A: PubChem (CID 706121)[1]Source B: Sigma-Aldrich (AldrichCPR)[2]
Molecular Formula C₉H₇NO₄C₉H₇NO₄
Molecular Weight 193.16 g/mol 193.16 g/mol
Monoisotopic Mass 193.03750770 DaNot Available
¹H NMR Predicted data availableNot Available
¹³C NMR Predicted data availableNot Available
IR Spectroscopy Not AvailableNot Available
Mass Spectrometry Predicted m/z values availableNot Available
Physical Form Not AvailableSolid[2]

Note: "Not Available" indicates that the data was not present in the specified source. "Predicted data" refers to computationally generated values.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific molecule are not widely published. However, general methodologies for the characterization of benzoxazinone derivatives can be applied.

General Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of benzoxazinone compounds involves dissolving a few milligrams of the purified sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃.[3] An internal standard, like tetramethylsilane (TMS), is typically added for referencing.[3] For quantitative analysis, a precisely weighed internal standard is used.[3] Data acquisition is performed on an NMR spectrometer, commonly at frequencies of 400 MHz or higher for ¹H NMR to achieve good resolution.[4]

General Protocol for Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.

General Protocol for Mass Spectrometry

Mass spectral data is commonly obtained using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer like a Quadrupole Time-of-Flight (QTOF) or an Orbitrap. The sample is typically dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.

Visualizing Synthesis and Biological Context

The following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow for benzoxazinones and a potential signaling pathway they might influence, based on the known biological activities of this class of compounds.

cluster_synthesis Generalized Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazines Anthranilic_Acid Substituted Anthranilic Acid Intermediate Acyclic Intermediate Anthranilic_Acid->Intermediate Reaction Reagent Acylating or Cyclizing Reagent Reagent->Intermediate Benzoxazinone 3-Oxo-3,4-dihydro-2H- benzooxazine Derivative Intermediate->Benzoxazinone Cyclization

Caption: A simplified workflow for the synthesis of 3-oxo-3,4-dihydro-2H-benzooxazine derivatives.

cluster_pathway Potential Signaling Pathway Influenced by Benzoxazinones Benzoxazinone Benzoxazinone Derivative Target_Enzyme Target Enzyme (e.g., Topoisomerase) Benzoxazinone->Target_Enzyme Inhibition DNA_Replication DNA Replication & Transcription Target_Enzyme->DNA_Replication Blocks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Replication->Apoptosis

Caption: A diagram illustrating the potential mechanism of action for some benzoxazinone derivatives as anticancer agents.[5][6]

Concluding Remarks

References

Safety Operating Guide

Proper Disposal of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde: A Guide for Laboratory Professionals

Proper Disposal of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde: A Guide for Laboratory Professionals

The safe and environmentally responsible disposal of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde is paramount for any laboratory setting. Adherence to proper disposal protocols minimizes risks to personnel and the environment, ensuring a compliant and safe research operation. This guide provides a comprehensive, step-by-step procedure for the disposal of this compound.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

Hazard Identification and Classification

Understanding the hazards associated with 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde is the first step in its safe management. The compound is classified with the following hazards:

Hazard ClassHazard StatementPictogramSignal Word
Acute toxicity, OralH302: Harmful if swallowedGHS07Warning
Hazardous to the aquatic environment, long-term hazardH412: Harmful to aquatic life with long lasting effectsNoneNone

Table 1: GHS Hazard information for 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is a critical component of a compliant disposal process.

  • Waste Container : Collect waste 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde in a dedicated, properly labeled hazardous waste container.[3] The container should be made of a non-reactive material, such as glass or polyethylene, and have a tightly sealing lid.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde" and its CAS number (200195-15-9). The accumulation start date must also be clearly marked.

  • Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3] It is particularly important to keep it separate from acids, bases, and strong oxidizing agents. Halogenated and non-halogenated solvent wastes should also be segregated.[3]

Step 2: On-site Neutralization (Optional and for Trained Personnel Only)

For certain aldehydes, oxidation to the corresponding carboxylic acids can be a method to reduce toxicity and volatility before disposal.[4] This procedure should only be carried out by trained personnel with a thorough understanding of the chemical reaction and associated hazards.

  • Experimental Protocol for Oxidation : An example of a general procedure for oxidizing aromatic aldehydes involves using an oxidizing agent like potassium permanganate in an acidic solution. This would convert the aldehyde group to a carboxylic acid, which may be less hazardous. However, the specific reactivity and byproducts for 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde would need to be evaluated before attempting this.

Step 3: Disposal of Empty Containers

Empty containers that held 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde must also be treated as hazardous waste.

  • Triple Rinsing : Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[5]

  • Rinsate Collection : The rinsate from the triple rinsing must be collected and disposed of as hazardous waste along with the chemical.[4][5]

  • Container Disposal : Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste, after defacing the original label. Consult your institution's EHS guidelines for specific instructions.[5]

Step 4: Final Disposal

The ultimate disposal of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde must be conducted through a licensed hazardous waste disposal company.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.

  • Regulatory Compliance : The disposal must be in accordance with all local, regional, national, and international regulations.[1] The precautionary statement P501 specifically mandates this.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde.

cluster_prepPreparation and Collectioncluster_containerEmpty Container Managementcluster_disposalFinal DisposalAWear appropriate PPE (gloves, goggles, lab coat) in a fume hoodBSegregate waste into a labeled, compatible hazardous waste containerA->BFStore sealed waste container in a designated hazardous waste accumulation areaB->FCTriple rinse empty container with a suitable solventDCollect rinsate as hazardous wasteC->DEDispose of rinsed container per institutional guidelinesD->EGArrange for pickup by a licensed hazardous waste disposal company via EHS officeF->GHEnsure disposal complies with all local, state, and federal regulationsG->H

Caption: Disposal workflow for 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde.

Personal protective equipment for handling 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde

Essential Safety and Handling Guide for 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for 3-Oxo-3,4-dihydro-2H-benzo[1]oxazine-6-carbaldehyde (CAS Number: 200195-15-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Due to the identified hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound. Recommendations are based on general safety protocols for similar chemical structures and should be confirmed against the specific Safety Data Sheet (SDS) for CAS 200195-15-9.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles with side-shields.
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory CoatStandard laboratory coat.
Respiratory RespiratorA suitable respirator may be required.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 3-Oxo-3,4-dihydro-2H-benzo[1]oxazine-6-carbaldehyde is crucial for safety and procedural consistency.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed when not in use.

Handling and Use
  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Do not ingest. Avoid eating, drinking, or smoking in the handling area.

  • Wash hands thoroughly with soap and water after handling.

Spill Management
  • In case of a spill, evacuate the area.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep or scoop up the material to avoid generating dust.

  • Place the spilled material into a labeled, sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal
  • Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local regulations.

  • Given its classification as harmful to aquatic life, do not allow this chemical to enter drains or waterways.

Experimental Workflow

The following diagram outlines the standard workflow for handling 3-Oxo-3,4-dihydro-2H-benzo[1]oxazine-6-carbaldehyde in a laboratory setting.

Handling Workflow for 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehydecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalReview SDSReview SDSDon PPEDon PPEReview SDS->Don PPEWeighing in Fume HoodWeighing in Fume HoodDon PPE->Weighing in Fume HoodProceed to HandlingExperimentationExperimentationWeighing in Fume Hood->ExperimentationDecontaminate Work AreaDecontaminate Work AreaExperimentation->Decontaminate Work AreaExperiment CompleteSegregate WasteSegregate WasteDecontaminate Work Area->Segregate WasteDispose WasteDispose WasteSegregate Waste->Dispose WasteDoff PPE & Wash HandsDoff PPE & Wash HandsDispose Waste->Doff PPE & Wash HandsFinal Step

Caption: Standard operating procedure for handling the specified chemical.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.